molecular formula C10H9BrN2 B13550426 (6-Bromoquinolin-8-yl)methanamine

(6-Bromoquinolin-8-yl)methanamine

Cat. No.: B13550426
M. Wt: 237.10 g/mol
InChI Key: VHPSJNULSGHHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromoquinolin-8-yl)methanamine, with the molecular formula C10H9BrN2 and a molecular weight of 237.10, is a brominated quinoline derivative of high interest in chemical research and development . This compound is characterized by a methanamine group attached to the 8-position of a quinoline ring system that is brominated at the 6-position . Its structure, which can be represented by the SMILES notation NCC1C=C(Br)C=C2C=1N=CC=C2, serves as a versatile chemical building block . The bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the construction of more complex molecular architectures. Simultaneously, the primary amine group can be utilized to form amide or urea derivatives, or to introduce other functional groups. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For safe handling, please refer to the associated Safety Data Sheet (SDS). The product typically requires cold-chain transportation and storage at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(6-bromoquinolin-8-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6,12H2

InChI Key

VHPSJNULSGHHON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CN)Br

Origin of Product

United States

Foundational & Exploratory

The Lynchpin of Coordination Chemistry: A Technical Guide to 8-(Aminomethyl)quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

The 8-(aminomethyl)quinoline scaffold has emerged as a privileged bidentate ligand in coordination chemistry, prized for its straightforward synthesis, robust chelating ability, and the versatile properties of its resulting metal complexes. This technical guide provides a comprehensive overview of the synthesis, coordination behavior, and diverse applications of these scaffolds. We will delve into the nuanced causality behind experimental choices, from ligand design to the characterization of their metallic counterparts. This document is intended to serve as a practical resource for researchers in materials science, catalysis, and medicinal chemistry, offering both foundational knowledge and actionable protocols.

The 8-(Aminomethyl)quinoline Scaffold: An Introduction to a Versatile Chelator

The 8-(aminomethyl)quinoline core is a modification of the well-studied 8-aminoquinoline and 8-hydroxyquinoline ligands. The introduction of a methylene spacer between the quinoline ring and the amino group imparts a greater degree of conformational flexibility, which can significantly influence the geometry and stability of the resulting metal complexes. This seemingly minor structural alteration has profound implications for the application of these complexes, ranging from fine-tuning the Lewis acidity of a metal center in catalysis to optimizing the bioavailability of a metallodrug.

The primary coordination mode of the 8-(aminomethyl)quinoline scaffold involves the nitrogen atom of the quinoline ring and the nitrogen atom of the aminomethyl group, forming a stable five-membered chelate ring with a coordinated metal ion. The steric and electronic properties of this ligand can be readily modified by substitution at the amine, the methylene bridge, or the quinoline ring, allowing for the rational design of ligands with tailored properties.

Synthesis of 8-(Aminomethyl)quinoline and its Derivatives: A Practical Approach

The synthesis of 8-(aminomethyl)quinoline and its N-substituted derivatives is typically achieved through a multi-step process starting from 8-quinolinecarboxaldehyde or 8-methylquinoline. A common and effective method involves the reductive amination of 8-quinolinecarboxaldehyde.

Experimental Protocol: Synthesis of N-benzyl-8-(aminomethyl)quinoline

This protocol describes a representative synthesis of an N-substituted 8-(aminomethyl)quinoline derivative.

Materials:

  • 8-quinolinecarboxaldehyde

  • Benzylamine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 8-quinolinecarboxaldehyde (1.0 eq) in methanol. To this solution, add benzylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Quench and Extraction: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-8-(aminomethyl)quinoline.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Coordination Chemistry: The Dance of Ligand and Metal

The 8-(aminomethyl)quinoline scaffold forms stable complexes with a wide range of transition metal ions, including but not limited to copper(II), zinc(II), nickel(II), palladium(II), and cobalt(II). The resulting complexes exhibit diverse coordination geometries, which are influenced by the nature of the metal ion, the substituents on the ligand, and the presence of co-ligands.

Coordination Modes

The bidentate N,N-chelation is the most common coordination mode, leading to the formation of a five-membered ring. This arrangement is entropically favored and results in thermodynamically stable complexes.

Caption: Bidentate coordination of 8-(aminomethyl)quinoline to a metal center (M).

Structural Insights: A Look at a Copper(II) Complex

X-ray crystallography provides invaluable information about the solid-state structure of these complexes. For instance, copper(II) complexes with Schiff base derivatives of 8-aminoquinoline often adopt a distorted square planar or square pyramidal geometry.[1] The bond lengths and angles within the coordination sphere are indicative of the strength of the metal-ligand interactions.

ParameterTypical Value (Å/°)Significance
Cu-N(quinoline)1.95 - 2.05Reflects the strength of the coordinate bond.
Cu-N(amine)1.98 - 2.10Can be influenced by steric bulk on the amine.
N-Cu-N Bite Angle80 - 85°Constrained by the five-membered chelate ring.

Note: These are representative values and can vary depending on the specific ligand and crystal packing forces.

Spectroscopic Characterization: Unveiling the Electronic and Vibrational Landscape

A suite of spectroscopic techniques is employed to characterize both the free ligand and its metal complexes.

  • ¹H and ¹³C NMR Spectroscopy: NMR is crucial for confirming the structure of the synthesized ligands. Upon coordination to a paramagnetic metal ion, the NMR signals of the ligand will be broadened and shifted. For diamagnetic complexes, such as those of Zn(II), coordination-induced shifts in the proton and carbon signals provide evidence of complex formation. For example, the protons on the carbon adjacent to the coordinating nitrogen atoms typically show a downfield shift.[2]

  • Infrared (IR) Spectroscopy: The N-H stretching vibration in the free ligand (around 3300-3400 cm⁻¹) is a key diagnostic peak. Upon coordination, this peak may shift or change in intensity. New bands in the low-frequency region (400-600 cm⁻¹) can often be attributed to the formation of metal-nitrogen (M-N) bonds.[3]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the quinoline-based ligands are characterized by π-π* transitions. Coordination to a metal ion can cause a shift in these bands (typically a bathochromic or red shift) and may introduce new d-d transition bands for transition metal complexes, which are often weak.[3]

Applications: From Sensing to Catalysis and Medicine

The versatile coordination chemistry of 8-(aminomethyl)quinoline scaffolds has led to their exploration in a variety of applications.

Fluorescent Sensors for Metal Ions

The quinoline moiety is inherently fluorescent. The coordination of a metal ion can modulate this fluorescence through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). This property has been harnessed to develop selective and sensitive fluorescent sensors for various metal ions, most notably Zn(II).[4][5]

Caption: Mechanism of a chelation-enhanced fluorescence (CHEF) sensor.

The design of these sensors often involves attaching a fluorophore to the 8-(aminomethyl)quinoline scaffold. Upon binding to the target metal ion, a conformational change can occur, leading to a significant change in the fluorescence signal.

Homogeneous Catalysis

Palladium complexes of 8-aminoquinoline derivatives have been extensively used as directing groups in C-H bond activation and functionalization reactions.[6] The 8-(aminomethyl)quinoline scaffold can also serve as a ligand in various catalytic transformations. The ability to tune the electronic and steric properties of the ligand allows for the optimization of catalyst activity and selectivity.

Medicinal Chemistry

The 8-aminoquinoline scaffold is a well-established pharmacophore, with derivatives like primaquine being used as antimalarial drugs. Metal complexes of these ligands are being investigated for a range of therapeutic applications.

  • Anticancer Agents: Copper and palladium complexes of 8-aminoquinoline derivatives have shown promising cytotoxic activity against various cancer cell lines.[7] The proposed mechanisms often involve the induction of oxidative stress and inhibition of key cellular enzymes.

  • Neuroprotective Agents: Copper complexes of 8-aminoquinoline derivatives have been shown to protect neuronal cells from oxidative stress-induced damage.[8][9] This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where metal ion dyshomeostasis and oxidative stress are implicated in the pathology.

Future Perspectives and Conclusion

The coordination chemistry of 8-(aminomethyl)quinoline scaffolds continues to be a vibrant area of research. The ease of synthesis and derivatization of these ligands, coupled with the diverse properties of their metal complexes, ensures their continued relevance in the development of new technologies. Future research will likely focus on the development of more sophisticated ligand designs for highly selective sensing and catalysis, as well as the elucidation of the detailed mechanisms of action of their biologically active complexes.

This guide has provided a foundational understanding of the key aspects of 8-(aminomethyl)quinoline coordination chemistry. It is our hope that the insights and protocols presented herein will serve as a valuable resource for researchers and professionals, empowering them to explore the full potential of this remarkable class of compounds.

References

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals (Basel). Available at: [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel). Available at: [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. Antioxidants (Basel). Available at: [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ResearchGate. Available at: [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. ResearchGate. Available at: [Link]

  • Recent Developments of Palladium-Catalyzed C(sp3)/C(sp2)-H Bond Functionalizations Assisted by 8-Aminoquinoline Bidentate Directing Group. ResearchGate. Available at: [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. PubMed. Available at: [Link]

  • New Copper (II) Isomer Based on 8-aminoquinoline Ligand: Synthesis, Molecular Structure, Hirshfeld Surface Analysis and Computational Study. ResearchGate. Available at: [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. Available at: [Link]

  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Royal Society of Chemistry. Available at: [Link]

  • Syntheses, crystal structures and density functional theory investigations of copper(ii) complexes bearing tridentate Schiff base ligands derived from 8-aminoquinoline. CrystEngComm. Available at: [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Lifesciences in Asian Bigger Perspective. Available at: [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. PubMed. Available at: [Link]

  • The role of 8-quinolinyl moieties in tuning the reactivity of palladium(II) complexes: a kinetic and mechanistic study. Semantic Scholar. Available at: [Link]

  • 8-Aminoquinoline-based ratiometric zinc probe: unexpected binding mode and its application in living cells. PubMed. Available at: [Link]

  • The Synthesis of Some Substituted 8-Aminoquinolines 1. Scilit. Available at: [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC. Available at: [Link]

  • Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. R Discovery. Available at: [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. Available at: [Link]

  • Synthesis and structure of new copper(II) coordination compounds with 8-quinoline aldehyde semicarbazones and thiosemicarbazones. ResearchGate. Available at: [Link]

  • Synthesis, Crystallographic Structure, Stability, and HSA-Binding Affinity of a Novel Copper(II) Complex with Pyridoxal-Semicarbazone Ligand. MDPI. Available at: [Link]

  • Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. MDPI. Available at: [Link]

  • Cytotoxic palladium(II) complexes of 8-aminoquinoline derivatives and the interaction with human serum albumin. PubMed. Available at: [Link]

  • Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. OpenUCT. Available at: [Link]

  • 8-Aminoquinoline. PubChem. Available at: [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. National Center for Biotechnology Information. Available at: [Link]

  • Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study. ResearchGate. Available at: [Link]

  • FTIR spectra of 8-HQ and synthesized M(II) complexes. ResearchGate. Available at: [Link]

  • 8-Quinolinamine. NIST WebBook. Available at: [Link]

Sources

Literature review of (6-Bromoquinolin-8-yl)methanamine synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (6-Bromoquinolin-8-yl)methanamine

Introduction

(6-Bromoquinolin-8-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in a wide array of pharmacologically active compounds. The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the aminomethyl group at the 8-position can be crucial for biological activity or for serving as a point of attachment for other molecular fragments. This guide provides a comprehensive overview of plausible and field-proven synthetic pathways for the preparation of this important intermediate, designed for researchers and professionals in the field of organic synthesis and drug development.

Pathway 1: Synthesis via Functionalization of 6-Bromo-8-methylquinoline

This pathway represents a robust and logical approach, starting from the construction of the quinoline core, followed by the functionalization of a methyl group at the 8-position.

Step 1: Synthesis of 6-Bromo-8-methylquinoline via Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classic and effective method for the synthesis of quinolines.[1] This reaction involves the cyclization of an aniline with an α,β-unsaturated carbonyl compound, typically generated in situ. In this case, 4-bromo-2-methylaniline is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Experimental Protocol: Synthesis of 6-Bromo-8-methylquinoline

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with 4-bromo-2-methylaniline (1.0 eq).

  • Reaction Mixture: Concentrated sulfuric acid (approx. 3.0 eq) is carefully added to the aniline with cooling.

  • Addition of Reagents: Crotonaldehyde (1.2 eq) is added dropwise to the stirred mixture, maintaining the temperature below 40°C.

  • Heating: The reaction mixture is then heated to 130-140°C for 3-4 hours.

  • Work-up: After cooling to room temperature, the mixture is cautiously poured onto crushed ice. The acidic solution is then neutralized with a concentrated solution of sodium hydroxide until a basic pH is achieved, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by vacuum filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6-bromo-8-methylquinoline.

Step 2: Benzylic Bromination of 6-Bromo-8-methylquinoline

The methyl group at the 8-position can be selectively brominated using a free-radical initiator, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.[2]

Experimental Protocol: Synthesis of 8-(Bromomethyl)-6-bromoquinoline

  • Reaction Setup: To a solution of 6-bromo-8-methylquinoline (1.0 eq) in a suitable solvent like carbon tetrachloride in a round-bottom flask, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reaction Conditions: The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 8-(bromomethyl)-6-bromoquinoline.

Step 3: Gabriel Synthesis of (6-Bromoquinolin-8-yl)methanamine

The Gabriel synthesis is a reliable method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[3][4] It involves the reaction of the alkyl halide with potassium phthalimide, followed by the cleavage of the resulting phthalimide to release the primary amine.

Experimental Protocol: Gabriel Synthesis

  • Reaction with Potassium Phthalimide: 8-(Bromomethyl)-6-bromoquinoline (1.0 eq) and potassium phthalimide (1.1 eq) are dissolved in a polar aprotic solvent such as DMF. The mixture is heated to 80-100°C for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation of Phthalimide Intermediate: The reaction mixture is cooled and poured into water to precipitate the N-((6-bromoquinolin-8-yl)methyl)phthalimide. The solid is collected by filtration and washed with water.

  • Hydrazinolysis: The dried phthalimide intermediate is suspended in ethanol, and hydrazine hydrate (2.0 eq) is added. The mixture is heated to reflux for 2-4 hours.

  • Final Work-up and Purification: After cooling, the phthalhydrazide byproduct is removed by filtration. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with an aqueous base. The organic layer is dried and concentrated to give the crude (6-Bromoquinolin-8-yl)methanamine, which can be further purified by column chromatography or by conversion to its hydrochloride salt.

StepReactionReagents and ConditionsTypical Yield
1Skraup Synthesis4-bromo-2-methylaniline, crotonaldehyde, H₂SO₄, 130-140°C50-60%
2Benzylic BrominationNBS, benzoyl peroxide, CCl₄, reflux60-70%
3Gabriel SynthesisPotassium phthalimide, DMF; then Hydrazine hydrate, EtOH70-80%

digraph "Pathway 1: Functionalization of 6-Bromo-8-methylquinoline" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="4-Bromo-2-methylaniline", shape=ellipse, fillcolor="#FFFFFF"];
intermediate1 [label="6-Bromo-8-methylquinoline"];
intermediate2 [label="8-(Bromomethyl)-6-bromoquinoline"];
product [label="(6-Bromoquinolin-8-yl)methanamine", shape=ellipse, fillcolor="#FFFFFF"];

start -> intermediate1 [label="Skraup Synthesis\n(Crotonaldehyde, H₂SO₄)"];
intermediate1 -> intermediate2 [label="Benzylic Bromination\n(NBS, Benzoyl Peroxide)"];
intermediate2 -> product [label="Gabriel Synthesis\n(1. Potassium Phthalimide\n2. Hydrazine)"];

}graphy.

Step 3: Reductive Amination of 6-Bromoquinoline-8-carbaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in-situ formation of an imine from the aldehyde and an amine source (inthis case, ammonia or an ammonia equivalent), which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

  • Reaction Mixture: 6-Bromoquinoline-8-carbaldehyde (1.0 eq) is dissolved in a suitable solvent such as methanol. An ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added.
  • Formation of Imine: The mixture is stirred at room temperature to allow for the formation of the imine intermediate.
  • Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture.
  • Work-up and Purification: Once the reaction is complete, the solvent is evaporated. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield (6-Bromoquinolin-8-yl)methanamine.
Step Reaction Reagents and Conditions Typical Yield
1 Skraup Synthesis 4-bromo-2-methylaniline, crotonaldehyde, H₂SO₄, 130-140°C 50-60%
2 Aerobic Oxidation Pd(OAc)₂, ligand, air/O₂, AcOH/Ac₂O 60-70%
3 Reductive Amination NH₄OAc, NaBH₄, MeOH 70-85%
digraph "Pathway 2: Reductive Amination of 6-Bromoquinoline-8-carbaldehyde" {
    graph [rankdir="LR", splines=ortho, nodesep=0.5];
    node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontname="Arial", fontsize=9, color="#5F6368"];

    start [label="6-Bromo-8-methylquinoline", shape=ellipse, fillcolor="#FFFFFF"];
    intermediate [label="6-Bromoquinoline-8-carbaldehyde"];
    product [label="(6-Bromoquinolin-8-yl)methanamine", shape=ellipse, fillcolor="#FFFFFF"];

    start -> intermediate [label="Aerobic Oxidation\n(Pd(II) catalyst, O₂)"];
    intermediate -> product [label="Reductive Amination\n(Ammonia source, Reducing agent)"];
}
Pathway 2: Reductive Amination of 6-Bromoquinoline-8-carbaldehyde

Pathway 3: A Conceptual Approach Starting from 6-Bromoquinolin-8-amine

This pathway is more conceptual and presents significant synthetic challenges, but it is worth considering for the sake of completeness and to stimulate further research.

Step 1: Synthesis of 6-Bromoquinolin-8-amine

This intermediate can be reliably synthesized by the reduction of 6-bromo-8-nitroquinoline. [5][6] Experimental Protocol: Reduction of 6-Bromo-8-nitroquinoline

  • Reaction Setup: In a round-bottom flask, 6-bromo-8-nitroquinoline (1.0 eq) is dissolved in a mixture of ethanol, water, and acetic acid.

  • Reduction: Iron powder (excess) is added to the solution. The mixture is heated to reflux for several hours.

  • Work-up: The reaction mixture is cooled and filtered through celite to remove the iron salts. The filtrate is neutralized with an aqueous base.

  • Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude 6-bromoquinolin-8-amine is purified by column chromatography.

Conceptual Challenges in Converting the 8-Amino Group

Directly converting the 8-amino group to an 8-aminomethyl group is not a straightforward transformation. It would likely require a multi-step sequence, for example:

  • Diazotization and Cyanation (Sandmeyer Reaction): The 8-amino group could be converted to a diazonium salt and then to a cyano group to form 6-bromoquinoline-8-carbonitrile. [6]2. Reduction of the Nitrile: The resulting nitrile could then be reduced to the desired aminomethyl group using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

This route, while plausible, adds steps and involves the use of potentially hazardous reagents.

Pathway 3: Conceptual Approach from 6-Bromoquinolin-8-amine start 6-Bromo-8-nitroquinoline intermediate1 6-Bromoquinolin-8-amine start->intermediate1 Reduction (Fe, Acetic Acid) intermediate2 6-Bromoquinoline-8-carbonitrile intermediate1->intermediate2 Sandmeyer Reaction (1. NaNO₂, H⁺ 2. CuCN) product (6-Bromoquinolin-8-yl)methanamine intermediate2->product Nitrile Reduction (e.g., LiAlH₄)

Pathway 3: Conceptual Approach from 6-Bromoquinolin-8-amine

Comparative Analysis of Synthetic Pathways

  • Pathway 1 is a classic and reliable route. The steps are well-precedented, although the benzylic bromination can sometimes lack selectivity and the Gabriel synthesis involves multiple steps for the final amination.

  • Pathway 2 is an attractive modern alternative. The aerobic oxidation is a greener approach compared to many classical oxidation methods. Reductive amination is a high-yielding and straightforward reaction. This pathway may be more efficient overall.

  • Pathway 3 is the most complex and least direct of the three. While each step is a known transformation, the overall sequence is longer and may result in a lower overall yield.

Characterization

The final product, (6-Bromoquinolin-8-yl)methanamine, and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

References

  • BenchChem. (2025). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.
  • BenchChem. (2025). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
  • BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
  • PrepChem.com. (n.d.). Synthesis of 8-bromomethylquinoline. Retrieved from [Link]

  • BenchChem. (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H)-one.
  • ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374.
  • NIH. (n.d.). 8-Bromo-2-methylquinoline. PMC.
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Chemical Communications (RSC Publishing). (n.d.). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems.
  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.
  • PMC. (n.d.). 6,8-Dibromoquinoline.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.
  • Der Pharma Chemica. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach.
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes.

Sources

Applications of 6-Bromo-8-Substituted Quinolines in Drug Discovery: A Technical Guide to Synthesis, SAR, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery programs increasingly rely on privileged scaffolds to navigate complex biological targets, the quinoline nucleus remains a cornerstone of medicinal chemistry. Specifically, 6-bromo-8-substituted quinolines have emerged as highly versatile building blocks. The strategic placement of a bromine atom at the C6 position provides a robust synthetic handle for late-stage diversification, while substitutions at the C8 position (e.g., fluoro, methoxy, amino, or nitro groups) allow for precise modulation of the molecule's physicochemical properties and target binding affinity[1].

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), therapeutic applications, and validated synthetic protocols associated with 6-bromo-8-substituted quinolines, equipping drug development professionals with actionable insights for lead optimization.

The Privileged Quinoline Scaffold: Rationale for 6,8-Disubstitution

The rational design of 6-bromo-8-substituted quinolines is driven by the need to balance target potency with favorable pharmacokinetic (PK) properties.

  • The C6-Bromine Handle: Bromine at the 6-position serves a dual purpose. Biologically, it increases the lipophilicity of the scaffold, which can enhance cell membrane permeability and occupy hydrophobic pockets within target proteins[1]. Chemically, it is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid generation of analog libraries without altering the core pharmacophore[1].

  • The C8-Substitution: The 8-position is critical for modulating the electronic density of the quinoline nitrogen.

    • Fluoro (-F): An 8-fluoro substitution lowers the pKa of the quinoline nitrogen, improving metabolic resilience by blocking cytochrome P450-mediated oxidation at this electron-rich site[1].

    • Methoxy (-OCH3): Acts as a strong hydrogen-bond acceptor, frequently utilized in the design of epigenetic modulators and antiviral agents[2][3].

    • Amino (-NH2) / Nitro (-NO2): Serve as critical intermediates for synthesizing complex fused heterocycles or introducing diverse amide/sulfonamide linkages[4][5].

SAR_Logic Core Quinoline Core Privileged Scaffold C6 C6-Bromine • Enables Pd-catalyzed coupling • Increases lipophilicity Core->C6 C8 C8-Substitution • Fluoro: Metabolic stability • Methoxy: H-bond acceptor • Amino: Derivatization handle Core->C8 Bio Biological Impact • Target Selectivity • Enhanced Potency • Improved PK/PD C6->Bio C8->Bio

Structure-Activity Relationship (SAR) logic for 6-bromo-8-substituted quinolines.

Key Therapeutic Applications & Biological Targets

Oncology: KDM4 Inhibition and Cytotoxicity

Quinoline derivatives are extensively investigated in oncology. 6-Bromo-8-methoxyquinoline has been successfully utilized as a precursor for 8-hydroxyquinoline derivatives that act as potent inhibitors of Histone Demethylase 4 (KDM4)[2]. These compounds demonstrate significant tumor growth inhibition in prostate and kidney cancer cell lines (e.g., LnCap and 22rv1)[2]. Furthermore, 6-bromo quinoline analogs have shown the ability to modulate the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, a critical signaling cascade implicated in cell proliferation and survival[6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 6-Bromo-8-Substituted Quinoline Inhibitor->PI3K Inhibitor->mTOR

PI3K/AKT/mTOR signaling pathway modulation by 6-bromo-8-substituted quinolines.
Antiviral Agents: RSV Polymerase Inhibitors

In antiviral drug discovery, 6-bromo-8-methoxyquinoline (CAS 103028-32-6) has been employed as a left-hand side (LHS) building block in the synthesis of Respiratory Syncytial Virus (RSV) non-nucleoside polymerase inhibitors[3]. The rigid quinoline core, combined with the 8-methoxy group, provides essential binding interactions within the viral polymerase complex, leading to analogs with high enzymatic inhibitory activity[3].

Inflammatory & Allergic Diseases: H1 Receptor Antagonism

6-Bromo-8-fluoroquinoline is a critical intermediate in the development of histamine H1 receptor antagonists used for treating allergic rhinitis and urticaria[7]. Through functionalization at the 6-position, researchers have developed compounds that exhibit >10-fold selectivity for the H1 receptor over the H3 receptor, alongside prolonged duration of action and lower CNS penetration (minimizing sedative side effects)[7].

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the biological efficacy of these derivatives, the following table summarizes the in-vitro cytotoxic activity of various 6-bromo-substituted quinoline and related derivatives against human cancer cell lines.

Compound / DerivativeTarget / Cell LineIC₅₀ (µM)Reference Standard / Notes
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one deriv. MCF-7 (Breast Cancer)15.85 ± 3.32Doxorubicin[6]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one deriv. SW480 (Colon Cancer)17.85 ± 0.92Cisplatin[6]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one deriv. MRC-5 (Normal Fibroblast)84.20 ± 1.72Demonstrates therapeutic window[6]
5,7-Dibromo-8-hydroxyquinoline C6 (Glioma)6.75-Fluorouracil[6]
6,8-Dibromo-1,2,3,4-tetrahydroquinoline HeLa (Cervical Cancer)< 10.0Significant anticancer activity[8]

Synthetic Methodologies and Experimental Protocols

The following protocols represent self-validating systems designed to ensure high yield and purity while preserving the integrity of the halogen handles.

Protocol 1: Chemoselective Reduction of 6-Bromo-8-nitroquinoline

Objective: Synthesize 6-bromo-8-aminoquinoline without cleaving the sensitive C6-bromine bond[4][5]. Causality: Standard catalytic hydrogenation (Pd/C, H₂) often results in unwanted hydrodehalogenation of the aryl bromide. Utilizing iron powder in a mildly acidic aqueous-alcoholic medium ensures chemoselective reduction of the nitro group via single-electron transfer mechanisms.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 6-bromo-8-nitroquinoline (1.0 eq, e.g., 4.0 g, 1.58 mmol) in a solvent mixture of Ethanol / Acetic Acid / Water (50 mL / 50 mL / 25 mL)[4].

  • Reagent Addition: Add fine Iron (Fe) powder (3.6 eq, 3.18 g, 5.69 mmol) to the solution[4].

  • Reaction: Heat the heterogeneous mixture to reflux for 3 hours under a nitrogen atmosphere[4].

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acidic mixture using 2.5 N NaOH. Note: Neutralization is critical to deprotonate the newly formed quinolin-8-amine, ensuring it partitions into the organic phase during extraction.

  • Filtration: Filter the neutralized mixture through a pad of diatomaceous earth (Celite) to remove iron oxide residues. Wash the filter cake thoroughly with Ethyl Acetate[4].

  • Extraction & Purification: Extract the filtrate with Ethyl Acetate (3 x 200 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting oil via silica gel column chromatography (40% EtOAc/Hexanes) to afford 6-bromo-8-aminoquinoline as a yellow solid (Yield: ~91%, mp 142-145 °C)[4].

Synth_Workflow Start 6-Bromo-8-Nitroquinoline Reduction Chemoselective Reduction (Fe powder, EtOH/AcOH/H2O, Reflux) Start->Reduction Intermediate1 6-Bromo-8-Aminoquinoline Reduction->Intermediate1 Diazotization Diazotization & Sandmeyer (NaNO2, HCl, CuCN) Intermediate1->Diazotization Product1 6-Bromoquinoline-8-Carbonitrile Diazotization->Product1

Synthetic workflow for the derivatization of 6-bromo-8-nitroquinoline.
Protocol 2: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Functionalize the C6 position of 6-bromo-8-fluoroquinoline to generate H1 receptor antagonist precursors[7]. Causality: The oxidative addition of Pd(0) occurs selectively at the weaker C-Br bond (C6) rather than the highly stable C-F bond (C8). The use of a biphasic or water-miscible solvent system (like DMF or THF with aqueous base) is necessary to activate the boronic acid/ester via formation of a reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe reaction vial with 6-bromo-8-fluoroquinoline (1.0 eq, e.g., 24 g, 106 mmol) and an appropriate aryl/alkyl borane or boronic acid (e.g., tributylborane solution in THF, 2.2 eq)[7].

  • Catalyst & Base: Add Potassium Carbonate (K₂CO₃, 2.2 eq, 33 g) and the palladium catalyst [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01 eq, 1 g)[7].

  • Solvent & Degassing: Suspend the mixture in anhydrous DMF (150 mL). Sparge the mixture with dry nitrogen for 10 minutes to remove dissolved oxygen, preventing catalyst degradation[7].

  • Reaction: Heat the mixture. Depending on the substrate, this can be done via conventional heating (60-80 °C) or microwave irradiation (125-140 °C for 12-30 mins)[7].

  • Isolation: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., EtOAc or DCM). Dry the organic layer, concentrate, and purify via automated flash chromatography to isolate the 6-substituted-8-fluoroquinoline derivative.

Conclusion

The 6-bromo-8-substituted quinoline scaffold is a highly modular and biologically validated platform in modern drug discovery. By leveraging the chemoselectivity of the C6-bromine for cross-coupling and the physicochemical tuning provided by C8-substituents (fluoro, methoxy, amino), medicinal chemists can efficiently navigate SAR landscapes to develop potent therapeutics across oncology, virology, and immunology.

Sources

A Technical Guide to the Fluorescence Properties of (6-Bromoquinolin-8-yl)methanamine Derivatives: Synthesis, Photophysics, and Sensing Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a cornerstone in the development of fluorescent probes, prized for its robust photophysical properties and synthetic versatility.[1][2] This guide focuses on a specific, highly adaptable class of quinoline derivatives based on the (6-Bromoquinolin-8-yl)methanamine core. We provide an in-depth exploration of their synthesis, the fundamental principles governing their fluorescence, and their application as chemosensors and bioimaging agents. By strategically leveraging the electronic properties of the quinoline ring, the chelating potential of the 8-methanamine position, and the synthetic utility of the 6-bromo substituent, these derivatives offer a powerful platform for creating next-generation fluorescent tools. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven experimental protocols to accelerate innovation.

The (6-Bromoquinolin-8-yl)methanamine Scaffold: A Privileged Structure

The unique properties of (6-Bromoquinolin-8-yl)methanamine derivatives stem from the synergistic interplay of their three key structural components.

  • The Quinoline Core: As a fused aromatic heterocycle, quinoline possesses a π-conjugated system that readily absorbs UV-visible light and can exhibit strong fluorescence.[1] Its nitrogen atom acts as a locus for modulating electronic properties and can be involved in pH sensing and hydrogen bonding.[3][4]

  • The 8-Methanamine Group: The placement of a primary amine on a methylene spacer at the 8-position creates a potent chelating site. This site, in conjunction with the quinoline nitrogen, can bind to metal ions, often leading to significant changes in fluorescence through mechanisms like Chelation-Enhanced Fluorescence (CHEF).[5][6] Furthermore, the primary amine is an exceptionally versatile synthetic handle for introducing a wide range of functional groups, most commonly through the formation of Schiff bases.[7][8]

  • The 6-Bromo Substituent: The bromine atom at the 6-position serves two critical roles. First, as a heavy atom, it can influence the photophysical properties through the "heavy-atom effect," potentially altering the rates of intersystem crossing and fluorescence. Second, it provides a reactive site for advanced synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of additional functionalities to fine-tune the molecule's properties.[3]

This combination makes the (6-Bromoquinolin-8-yl)methanamine scaffold a highly modular platform for the rational design of fluorescent probes with tailored absorption/emission wavelengths, environmental sensitivity, and target specificity.[2][3]

Synthesis and Derivatization Strategies

The power of this scaffold lies in its straightforward synthesis and the ease of its subsequent derivatization, particularly through the formation of Schiff bases.

Synthesis of the Core Scaffold

The parent compound, (6-Bromoquinolin-8-yl)methanamine, can be synthesized from commercially available 6-bromo-8-nitroquinoline. The key steps involve the reduction of the nitro group to a primary amine, followed by subsequent chemical transformations. A common and effective method for the reduction of the nitro group is using iron powder in an acidic medium.[9]

Derivatization via Schiff Base Formation

A primary route for creating a diverse library of derivatives is the condensation reaction between the core scaffold's primary amine and various aldehydes or ketones to form Schiff bases (imines).[10] This reaction is typically performed under mild conditions and allows for the introduction of a vast array of functionalities that can act as ionophores, signaling units, or solubility modifiers.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Start 6-Bromo-8-nitroquinoline Step1 Reduction (e.g., Fe / AcOH) Start->Step1 Intermediate 6-Bromoquinolin-8-amine Step1->Intermediate Step2 Conversion to Methanamine (multi-step) Intermediate->Step2 Core (6-Bromoquinolin-8-yl)methanamine Step2->Core Reaction Schiff Base Condensation (e.g., Reflux in EtOH) Core->Reaction Aldehyde R-CHO (Aldehyde/Ketone) Aldehyde->Reaction Product Derivative (Fluorescent Probe) Reaction->Product caption General Synthetic & Derivatization Pathway.

Caption: General Synthetic & Derivatization Pathway.

Fundamental Photophysical Principles

The fluorescence behavior of (6-Bromoquinolin-8-yl)methanamine derivatives is governed by several key photophysical mechanisms. Understanding these principles is essential for interpreting experimental data and designing probes with desired functionalities.

  • Intramolecular Charge Transfer (ICT): Many quinoline derivatives are designed as "push-pull" systems, containing both an electron-donating group (like an amino group) and an electron-accepting quinoline ring.[1][11] Upon photoexcitation, electron density shifts from the donor to the acceptor, creating an excited state with a large dipole moment. This ICT character is often responsible for high sensitivity to solvent polarity (solvatochromism).[12]

  • Photoinduced Electron Transfer (PET): PET is a primary mechanism for fluorescence "turn-on" or "turn-off" sensing.[1][5] In a typical PET sensor, a receptor unit (e.g., the methanamine nitrogen) is linked to the quinoline fluorophore. In the free state, the receptor's lone pair of electrons can quench the fluorophore's excited state through electron transfer. Upon binding to an analyte (like a metal ion), the receptor's electrons are engaged in coordination, which inhibits PET and restores fluorescence.

  • Chelation-Enhanced Fluorescence (CHEF): This is a common phenomenon in quinoline-based sensors.[6][13] Metal ion binding to the 8-aminoquinoline motif forms a rigid, planar complex. This rigidity reduces non-radiative decay pathways (like vibrational relaxation), leading to a significant enhancement in fluorescence quantum yield.[14]

G cluster_off Fluorescence 'OFF' State cluster_on Fluorescence 'ON' State S0_off S₀ S1_off S₁ S0_off->S1_off hν (Abs) S1_off->S0_off Non-radiative Quenching Receptor_off Receptor Receptor_off->S1_off PET S0_on S₀ S1_on S₁ S0_on->S1_on hν (Abs) S1_on->S0_on hν' (Fluorescence) Receptor_on Receptor-Ion Complex PET Blocked caption Mechanism of a PET-based 'Turn-On' Sensor.

Caption: Mechanism of a PET-based 'Turn-On' Sensor.

Applications in Metal Ion Sensing

Derivatives of 8-aminoquinoline are renowned for their ability to act as fluorescent chemosensors for a variety of metal ions, a property that is well-retained and often enhanced in the (6-Bromoquinolin-8-yl)methanamine series.[6][15][16]

Selectivity and Sensitivity

By modifying the Schiff base component (the 'R' group in the synthesis diagram), the electronic properties and steric environment of the binding pocket can be precisely tuned to achieve high selectivity for specific metal ions such as Zn²⁺, Fe³⁺, and Cu²⁺.[6][13][17][18] The inherent fluorescence of the quinoline core allows for detection at very low concentrations, often reaching nanomolar detection limits.[6][19]

  • Zn²⁺ Sensing: Many quinoline-based probes exhibit a strong "turn-on" fluorescence response upon binding Zn²⁺, which is a biologically important but spectroscopically silent ion.[6][19] This is typically driven by a CHEF mechanism.

  • Fe³⁺ and Cu²⁺ Sensing: These paramagnetic ions often quench fluorescence upon binding, providing a "turn-off" sensing mechanism.[17][18][20] This quenching can occur through energy or electron transfer processes.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure the accurate and reproducible characterization of novel (6-Bromoquinolin-8-yl)methanamine derivatives.

General Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a representative fluorescent probe via Schiff base condensation.

  • Reactant Preparation: In a round-bottom flask, dissolve (6-Bromoquinolin-8-yl)methanamine (1.0 mmol) in 20 mL of absolute ethanol.

  • Aldehyde Addition: To this solution, add the desired aldehyde (e.g., 2-hydroxy-1-naphthaldehyde) (1.0 mmol).

  • Reaction: Add a catalytic amount of acetic acid (2-3 drops) and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure Schiff base derivative.[5][8]

Protocol for Photophysical Characterization

This workflow is fundamental for determining the core fluorescent properties of a newly synthesized derivative.

G A 1. Sample Preparation - Use Spectroscopic Grade Solvents - Prepare Dilute Solutions (Abs < 0.1) B 2. Absorbance Spectroscopy - Record UV-Vis Spectrum - Determine λ_max(abs) A->B C 3. Fluorescence Spectroscopy - Record Emission Spectrum (Excite at λ_max(abs)) - Record Excitation Spectrum (Monitor at λ_max(em)) B->C D 4. Quantum Yield (Φ_F) Determination - Use Relative Method with Known Standard - Plot Integrated Fluorescence vs. Absorbance C->D E 5. Data Analysis & Reporting - Calculate Stokes Shift - Tabulate Photophysical Parameters D->E caption Workflow for Photophysical Characterization.

Caption: Workflow for Photophysical Characterization.

Detailed Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a critical measure of a fluorophore's efficiency.[21][22] The relative method compares the fluorescence of the sample to a well-characterized standard.[1][23][24][25]

  • Standard Selection: Choose a reference standard with a known quantum yield that absorbs and emits in a similar wavelength range to your sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[24]

  • Solution Preparation: Prepare a series of 5-6 dilutions for both the sample and the standard in the same spectroscopic grade solvent. The concentrations should be adjusted to yield absorbances between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[1][25]

  • Absorbance Measurement: Record the UV-Vis absorbance spectrum for each solution. Note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.[25]

  • Data Analysis:

    • Correct the emission spectra for the instrument's response, if necessary.

    • Integrate the area under the emission curve for each solution.

    • For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance. The slope of this plot is the gradient (Grad).

    • Calculate the quantum yield of the sample (Φx) using the following equation:[1][25] Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot.

      • η is the refractive index of the solvent.

      • Subscripts 'x' and 'st' denote the sample and standard, respectively.

Data Presentation and Interpretation

Organizing photophysical data in a clear, tabular format is crucial for comparison and analysis.

Table 1: Photophysical Properties of a Hypothetical Derivative (Probe-1) in Various Solvents

This table illustrates the concept of solvatochromism, where the emission properties are dependent on the solvent environment.[3][12][16]

SolventPolarity Indexλ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_F (Quantum Yield)
Toluene2.4385480950.25
THF4.03905051150.48
Acetonitrile5.83925301380.65
DMSO7.23955581630.51
Ethanol5.23915451540.72

This is example data and does not represent a specific measured compound.

Table 2: Fluorescence Response of Probe-1 to Various Metal Ions

This table demonstrates the selectivity of a probe for a specific metal ion, a key characteristic of a successful chemosensor.[20]

Metal Ion (10 equiv.)Fluorescence Intensity (a.u.)Response (I/I₀)
None (I₀)1001.0
Na⁺1021.02
K⁺1011.01
Ca²⁺1101.1
Mg²⁺1081.08
Zn²⁺ 1550 15.5
Fe³⁺250.25
Cu²⁺150.15
Ni²⁺950.95

This is example data and does not represent a specific measured compound.

Conclusion and Future Outlook

The (6-Bromoquinolin-8-yl)methanamine scaffold represents a highly promising and functionally rich platform for the development of novel fluorescent probes. The synthetic accessibility of its derivatives, combined with the tunable and sensitive nature of their fluorescence, makes them ideal candidates for applications ranging from environmental monitoring of heavy metals to advanced bioimaging in living cells.[5][26] Future research will likely focus on expanding the library of derivatives through advanced synthetic methodologies, such as cross-coupling at the 6-bromo position, to create multi-functional probes capable of ratiometric sensing, targeting specific organelles, or operating in the near-infrared (NIR) window for deeper tissue imaging. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of this versatile fluorophore class.

References

  • A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection. Benchchem. 5

  • A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives. Benchchem. 21

  • Computational Studies on Quinoline Based Metal Chemosensors. DergiPark.

  • Unveiling the Luminescence: A Technical Guide to the Fluorogenic Properties of Quinoline Derivatives. Benchchem. 1

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. 22

  • Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ACS Physical Chemistry Au.

  • Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry.

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate.

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Molecules.

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI.

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances.

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences.

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.

  • Photophysical properties of substituted 7-Aminoquinolin-8-ol. Benchchem. 14

  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules.

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.

  • Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer. AIP Publishing.

  • Calculate fluorescence quantum yield. FluorTools.com.

  • Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate.

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC.

  • 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed.

  • Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of Washington.

  • Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. MDPI.

  • ExperimentFluorescenceSpectroscopy. Wolfram Language & System Documentation Center.

  • Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate.

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports.

  • 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. ResearchGate.

  • Application Notes and Protocols for Measuring Fluorescence Quantum Yield. Benchchem. 25

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI.

  • Experimental methods in chemical engineering: Fluorescence emission spectroscopy. ResearchGate.

  • Enhancing the quantum yield of 7-substituted quinolin-8-ol fluorescent probes. Benchchem.

  • Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. RSC Advances.

  • Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.

  • Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST Technical Series Publications.

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.

  • Photophysical properties of quinoline derivatives in CH 3 CN. ResearchGate.

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate.

  • 6-bromoquinolin-8-amine synthesis. ChemicalBook.

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica.

  • Synthesis reaction of bis-Schiff bases (III) derived from 5-substituted-8-aminoquinoline and furan-2, 3-di-carbaldehyde. ResearchGate.

  • SYNTHESIS OF 6-BROMO- AND 8-CHLORODERIVATIVES 4-(HYDROXYPHENYLAMINO)- AND 4-(AMINOPHENYLAMINO)-2- METHYLQUINOLINES. Proceedings of the YSU B: Chemical and Biological Sciences.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

Sources

Architects of Coordination: The History, Synthesis, and Application of Quinoline-8-Methanamine Chelators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-based chelators have long served as foundational scaffolds in coordination chemistry, bioinorganic chemistry, and drug design. While 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline (8-AQ) are historically dominant, the development of quinoline-8-methanamine (8-AMQ)—also known as 8-(aminomethyl)quinoline—represents a critical evolutionary leap in ligand design. By introducing a single methylene spacer between the aromatic ring and the primary amine, chemists successfully decoupled the electronic system and expanded the coordination bite angle. This guide explores the mechanistic rationale behind 8-AMQ development, details robust, self-validating synthetic protocols, and examines its cutting-edge applications in neurodegenerative disease therapy and oncology.

Structural Evolution & Mechanistic Rationale

The transition from 8-AQ to 8-AMQ was driven by the necessity for tunable coordination geometries in dynamic biological environments.

  • Electronic Decoupling: In traditional 8-AQ, the amine lone pair is conjugated directly with the quinoline π-system. This delocalization diminishes its basicity and σ-donating capacity. In 8-AMQ, the inserted −CH2​− spacer breaks this conjugation, yielding an aliphatic amine with a significantly higher pKa​ . This transforms the ligand into a much stronger nucleophile and σ-donor.

  • Bite Angle and Ring Size: 8-AQ forms a rigid, planar 5-membered metallacycle upon metal chelation. In contrast, 8-AMQ forms a 6-membered chelate ring. This expansion increases the bite angle from ~80° to ~90–95°, granting the complex critical conformational flexibility (capable of adopting boat or chair-like conformations). This flexibility is vital for accommodating metals that undergo dynamic oxidation state changes (e.g., CuII↔CuI ), which require rapid geometric shifts between square planar and tetrahedral configurations[1].

ChelationLogic HQ 8-Hydroxyquinoline (5-membered ring) AQ 8-Aminoquinoline (5-membered ring) HQ->AQ Replace -OH with -NH2 (Increased N-affinity) AMQ Quinoline-8-methanamine (6-membered ring) AQ->AMQ Insert -CH2- spacer (Decoupled electronics)

Structural evolution of quinoline chelators from 5-membered to 6-membered chelate rings.

Quantitative Comparison of Quinoline Chelators

To understand the operational advantages of 8-AMQ, it is essential to compare its physicochemical properties against its predecessors.

Property8-Hydroxyquinoline (8-HQ)8-Aminoquinoline (8-AQ)Quinoline-8-methanamine (8-AMQ)
Donor Atoms N, ON, N (Aromatic)N, N (Aliphatic/Aromatic)
Chelate Ring Size 5-membered5-membered6-membered
Amine Basicity N/ALow (Conjugated)High (Decoupled)
Approx. Bite Angle ~80–85°~80–85°~90–95°
Primary Utility Broad metal precipitationDirecting group (C-H activation)Conformationally flexible chelator

Validated Synthesis Pathways

The synthesis of 8-AMQ requires precise mechanistic control to avoid over-alkylation or incomplete reduction. The following two protocols are engineered as self-validating systems to ensure high fidelity and yield.

Synthesis Start1 8-Methylquinoline Step1 NBS, AIBN, CCl4 (Radical Bromination) Start1->Step1 Int1 8-(Bromomethyl)quinoline Step1->Int1 Step2 1. K-Phthalimide 2. Hydrazine (Gabriel) Int1->Step2 Target Quinoline-8-methanamine Step2->Target Start2 8-Quinolinecarbonitrile Step3 LiAlH4, Et2O (Reduction) Start2->Step3 Step3->Target

Primary synthetic routes for quinoline-8-methanamine via bromination or nitrile reduction.

Protocol A: Reduction of 8-Quinolinecarbonitrile

This route is preferred for high-purity pharmaceutical applications, relying on the controlled reduction of a nitrile precursor[2].

  • Precursor Preparation: 8-quinolinecarbonitrile is synthesized via the palladium-catalyzed cyanation of 8-bromoquinoline. The use of Pd(PPh3​)4​ and CuI cocatalysts accelerates the displacement of the aryl halide, offsetting the rate-retarding effects of lower reaction temperatures[3].

  • Reduction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, suspend 1.2 equivalents of Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous diethyl ether ( Et2​O ) at 0 °C.

  • Addition: Slowly add a solution of 8-quinolinecarbonitrile in anhydrous Et2​O dropwise. Causality: The low temperature controls the highly exothermic hydride transfer, preventing the over-reduction or cleavage of the delicate C-N bond.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC confirms total nitrile consumption.

  • Quenching (Fieser Method): Quench the reaction at 0 °C by sequential dropwise addition of water ( x mL), 15% NaOH ( x mL), and water ( 3x mL) per x grams of LiAlH4​ used. Causality: This specific stoichiometric quench is a self-validating step; it traps the aluminum salts as a granular, easily filterable precipitate rather than a gelatinous emulsion, ensuring maximum product recovery.

  • Isolation: Filter the salts, wash with Et2​O , and concentrate the filtrate under reduced pressure to yield crude 8-AMQ.

Protocol B: Radical Bromination and Gabriel Synthesis
  • Bromination: Dissolve 8-methylquinoline in CCl4​ . Add 1.05 eq of N-bromosuccinimide (NBS) and a catalytic amount (0.05 eq) of azobisisobutyronitrile (AIBN). Reflux under UV irradiation for 12 hours to yield 8-(bromomethyl)quinoline.

  • Phthalimide Substitution: React the crude bromide with potassium phthalimide in DMF at 90 °C for 8 hours. Causality: Utilizing the Gabriel synthesis strictly prevents over-alkylation (forming secondary/tertiary amines), which is the primary failure point if direct amination with NH3​ is attempted.

  • Hydrazinolysis: Suspend the intermediate in ethanol, add hydrazine hydrate, and reflux for 4 hours. Acidify with HCl to precipitate phthalhydrazide, filter, and basify the filtrate to extract the pure primary amine.

Applications in Drug Development & Therapeutics

The unique coordination mechanics of 8-AMQ have positioned it at the forefront of metallodrug design and biosensing.

Neurodegenerative Diseases (Alzheimer's Disease): The brains of AD patients exhibit dysregulated homeostasis of Cu, Zn, and Fe, which accelerates Amyloid-β (Aβ) aggregation and generates reactive oxygen species (ROS). Tetradentate chelators incorporating the 8-AMQ motif (such as the TDMQ series) are designed to selectively sequester CuII [1]. The 6-membered ring flexibility allows these ligands to strip CuII from Aβ plaques without disturbing the biological activity of essential, ubiquitous metalloenzymes like Cu,Zn-superoxide dismutase[1].

Oncology & Anticancer Agents: Platinum(II) complexes bearing N-heterocyclic ligands are central to modern chemotherapy. Researchers have developed PtII complexes utilizing 8-aminoquinoline and its derivatives (e.g., Pt-8AQ) to target glioblastoma and human carcinoma cell lines[4]. By transitioning to 8-AMQ scaffolds, the resulting PtII complexes exhibit altered cell permeability and distinct cell-cycle interference profiles, shifting from G0​/G1​ phase arrest to G2​/M phase arrest due to the altered geometry of the metal center[4].

Molecular Diagnostics: Beyond therapeutics, 8-AMQ functionalized foldamer capsules have been engineered to recognize specific acidic guests. The benzylic amine of 8-AMQ induces a specific 90° structural kink, allowing the capsule to graft onto gold surfaces. This translates molecular binding events into measurable charge transport variations (up to an 80-fold variation in conductance), representing a major breakthrough for electronic molecular diagnostics[5].

MOA cluster_AD Neurodegeneration (AD) cluster_Cancer Oncology Ligand Quinoline-8-methanamine Derivatives CuZn Cu(II) / Zn(II) Chelation Ligand->CuZn High Affinity Sequestration Pt Pt(II) Complexation Ligand->Pt Ligand Exchange Plaque Inhibit Aβ Aggregation & Reduce ROS CuZn->Plaque DNA DNA Intercalation & Apoptosis Induction Pt->DNA

Dual therapeutic mechanisms of quinoline-8-methanamine in neurodegeneration and oncology.

References

  • Guan, Y., et al.
  • "Sensing a binding event through charge transport variations using an aromatic oligoamide capsule." Chemical Science (RSC Publishing).
  • "Reactions with Proteins of Three Novel Anticancer Platinum(II) Complexes Bearing N-Heterocyclic Ligands." MDPI.
  • "An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applic
  • "Cooperative Catalyst Effects in Palladium-Mediated Cyanation Reactions of Aryl Halides and Triflates.

Sources

A Technical Guide to the Strategic Functionalization of (6-Bromoquinolin-8-yl)methanamine: A Privileged Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Core and the Strategic Advantage of (6-Bromoquinolin-8-yl)methanamine

The quinoline scaffold, a fusion of benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science, celebrated for its wide spectrum of biological activities and versatile chemical properties.[1] Its derivatives are integral to a multitude of therapeutic agents, including those with anticancer and antimalarial properties.[1] The strategic functionalization of the quinoline ring system is a critical endeavor for modulating biological activity and developing novel chemical entities.[2][3]

(6-Bromoquinolin-8-yl)methanamine emerges as a particularly valuable building block due to its dual reactive centers: a primary amine at the 8-position and a bromine atom at the 6-position.[4] This unique arrangement offers orthogonal handles for a variety of synthetic transformations, allowing for the systematic and diverse elaboration of the quinoline core. The primary amine serves as a nucleophile and a precursor for a range of functional groups, while the bromo substituent is an ideal anchor for modern cross-coupling methodologies. This guide provides an in-depth exploration of the functionalization strategies for this versatile molecule, grounded in mechanistic principles and supported by practical, field-proven protocols.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of (6-Bromoquinolin-8-yl)methanamine is fundamental for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance Typically a solid
Canonical SMILES C1=CC2=CC(=CC(=C2N=C1)CN)Br
InChI Key VHPSJNULSGHHON-UHFFFAOYSA-N

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation.[4] In the ¹H NMR spectrum, the protons on the pyridine and benzenoid rings exhibit characteristic chemical shifts and coupling patterns. The electronic effects of the bromine atom at C-6 and the methanamine group at C-8 will notably influence the chemical shifts of the neighboring protons, H-5 and H-7. The ¹³C NMR spectrum will display distinct resonances for each carbon atom, with the C-6 and C-8 carbons showing significant shifts due to the attached bromine and methanamine groups, respectively.[4]

Strategic Functionalization Pathways

The functionalization of (6-Bromoquinolin-8-yl)methanamine can be approached by selectively targeting its three key reactive zones: the primary amine, the bromo-substituted carbocyclic ring, and the quinoline nitrogen.

G cluster_amine Primary Amine Functionalization (C8) cluster_bromo C-Br Bond Functionalization (C6) cluster_ring Quinoline Ring Modification Amine_Start (6-Bromoquinolin-8-yl)methanamine Acylation N-Acylation Amine_Start->Acylation RCOCl, Base Reductive_Amination Reductive Amination Amine_Start->Reductive_Amination R'CHO, NaBH(OAc)₃ Bromo_Start (6-Bromoquinolin-8-yl)methanamine Suzuki Suzuki-Miyaura Coupling Bromo_Start->Suzuki ArB(OH)₂, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Bromo_Start->Buchwald R₂NH, Pd Catalyst, Base Sonogashira Sonogashira Coupling Bromo_Start->Sonogashira Alkyne, Pd/Cu Catalysts, Base Ring_Start (6-Bromoquinolin-8-yl)methanamine N_Oxidation N-Oxidation Ring_Start->N_Oxidation m-CPBA Electrophilic_Sub Electrophilic Aromatic Substitution Ring_Start->Electrophilic_Sub e.g., Nitration (requires activation)

Caption: Key functionalization pathways for (6-Bromoquinolin-8-yl)methanamine.

I. Reactions at the Primary Amine (C8-Methanamine)

The primary amine of the methanamine group is a versatile nucleophile, readily undergoing reactions to introduce a wide array of functionalities.

The formation of amides via N-acylation is a robust and straightforward transformation. This reaction is pivotal for introducing diverse side chains, which can modulate the molecule's physicochemical properties and biological activity.

  • Causality of Experimental Choices: The choice of an appropriate base is crucial to neutralize the HCl generated during the reaction with acyl chlorides, preventing the protonation of the primary amine and ensuring the reaction proceeds to completion. A non-nucleophilic base like triethylamine or diisopropylethylamine is preferred. The solvent, typically an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), is chosen for its ability to dissolve the starting materials and its inertness under the reaction conditions.

Experimental Protocol: N-Acylation

  • Dissolve (6-Bromoquinolin-8-yl)methanamine (1.0 equiv.) in anhydrous DCM.

  • Add a suitable non-nucleophilic base, such as triethylamine (1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive amination provides a pathway to secondary and tertiary amines by reacting the primary amine with aldehydes or ketones in the presence of a reducing agent. This method is highly effective for building molecular complexity.

  • Causality of Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and selective for the imine intermediate, minimizing the reduction of the starting aldehyde or ketone. The reaction is typically carried out in a non-protic solvent like dichloroethane (DCE) or DCM. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion intermediate, accelerating the reaction.

Experimental Protocol: Reductive Amination

  • To a solution of (6-Bromoquinolin-8-yl)methanamine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

II. Functionalization at the C-6 Bromo Position

The bromine atom at the 6-position is a key handle for introducing carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond on the quinoline ring is generally high in such transformations.[5][6]

G cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Start (6-Bromoquinolin-8-yl)methanamine Suzuki_Reagents ArB(OH)₂ Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, Heat Buchwald_Reagents R₂NH Pd₂(dba)₃, Ligand, NaOtBu Toluene, Heat Sonogashira_Reagents Alkyne PdCl₂(PPh₃)₂, CuI, Et₃N THF, Heat Suzuki_Product 6-Aryl/Vinyl Derivative Suzuki_Reagents->Suzuki_Product Buchwald_Product 6-Amino Derivative Buchwald_Reagents->Buchwald_Product Sonogashira_Product 6-Alkynyl Derivative Sonogashira_Reagents->Sonogashira_Product

Caption: Palladium-catalyzed cross-coupling reactions at the C6-position.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the 6-bromoquinoline and a variety of boronic acids or esters.[6]

  • Causality of Experimental Choices: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the catalytic cycle. A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid. A deoxygenated solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, is used to ensure the stability of the catalyst and facilitate the reaction.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine (6-Bromoquinolin-8-yl)methanamine (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a deoxygenated solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[7]

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of primary or secondary amines at the 6-position.[8]

  • Causality of Experimental Choices: This reaction requires a palladium catalyst, often in the form of a precatalyst like a RuPhos or BrettPhos precatalyst, which are effective for a broad range of amines.[9] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS), is necessary to deprotonate the amine coupling partner.[9] Anhydrous, aprotic solvents like toluene or THF are crucial to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add (6-Bromoquinolin-8-yl)methanamine (1.0 equiv.), the desired amine (1.2 equiv.), a suitable palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%), and the base (e.g., LiHMDS, 2.0 equiv.).[9]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF via syringe.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 65 °C).[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between the 6-bromoquinoline and a terminal alkyne, providing access to valuable alkynylquinoline derivatives.[10][11]

  • Causality of Experimental Choices: This reaction typically employs a dual catalytic system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[12] An amine base, such as triethylamine or diisopropylethylamine, serves both as the base and often as the solvent. The reaction is conducted under an inert atmosphere to protect the catalysts from oxidation.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add (6-Bromoquinolin-8-yl)methanamine (1.0 equiv.), the palladium catalyst PdCl₂(PPh₃)₂ (2 mol%), and the copper(I) co-catalyst CuI (4 mol%).[12]

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of the terminal alkyne (1.2 equiv.) in an amine solvent like triethylamine.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

III. Modifications of the Quinoline Ring

While the primary amine and the bromo-substituent are the most readily functionalized sites, the quinoline ring itself can undergo transformations.

Oxidation of the quinoline nitrogen to the corresponding N-oxide can alter the electronic properties of the ring system, potentially activating it for further reactions or modifying its biological activity.[13]

  • Causality of Experimental Choices: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the N-oxidation of nitrogen-containing heterocycles. The reaction is typically performed in a chlorinated solvent like DCM.

Experimental Protocol: N-Oxidation

  • Dissolve (6-Bromoquinolin-8-yl)methanamine in DCM.

  • Cool the solution to 0 °C.

  • Add m-CPBA (1.1-1.5 equiv.) portion-wise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess peroxyacid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry, and concentrate to yield the N-oxide.

Electrophilic aromatic substitution on the quinoline ring is also possible, although the regioselectivity can be complex and may require activation of the ring system. For instance, nitration can be achieved, but often requires forcing conditions and may lead to a mixture of products.[13] The presence of the bromo and methanamine groups will influence the position of substitution.

Conclusion

(6-Bromoquinolin-8-yl)methanamine stands as a highly adaptable scaffold for the synthesis of diverse and complex molecules. Its orthogonal reactive sites—the primary amine and the C-6 bromine—provide a robust platform for systematic derivatization through well-established synthetic methodologies. This guide has outlined the key functionalization strategies, emphasizing the rationale behind experimental choices to empower researchers in drug discovery and materials science to fully leverage the synthetic potential of this valuable building block.

References

  • Ademosun, O. T., Opeyemi, O. J., & Olanrewaju, I. O. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 18594–18614. Retrieved from [Link]

  • Ademosun, O. T., Opeyemi, O. J., & Olanrewaju, I. O. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 18594-18614. Retrieved from [Link]

  • (2018). C–H functionalization reaction of 8‐aminoquinoline amide. ResearchGate. Retrieved from [Link]

  • Ademosun, O. T., Opeyemi, O. J., & Olanrewaju, I. O. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. Retrieved from [Link]

  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie, 52(38), 9888-9904. Retrieved from [Link]

  • Owen, J. S., et al. (2021). Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. Organometallics, 40(11), 1624-1636. Retrieved from [Link]

  • Yadav, P., & Shah, K. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Future Journal of Pharmaceutical Sciences, 9(1), 22. Retrieved from [Link]

  • Wang, Y., et al. (2020). Remote C-H Functionalization of 8-Aminoquinoline Ring. Current Organic Chemistry, 24(10), 1083-1097. Retrieved from [Link]

  • Tekwani, B. L., & Walker, L. A. (2023). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Drug Metabolism and Disposition, 51(5), 685-693. Retrieved from [Link]

  • Singh, R., & Kumar, A. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current Opinion in Infectious Diseases, 19(6), 625-631. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Retrieved from [Link]

  • Ward, S. A., & O'Neill, P. M. (2026). Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. GTR. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • van der Westhuizen, J. H., et al. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. Retrieved from [Link]

  • (2019). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. ResearchGate. Retrieved from [Link]

  • Peters, W. (1982). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 60(1), 1-10. Retrieved from [Link]

  • Wang, D., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(13), 5463-5469. Retrieved from [Link]

  • (2019). Scope of (hetero)aryl alkynes. Conditions: 3‐bromoquinoline (0.5 mmol,... ResearchGate. Retrieved from [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9153-9156. Retrieved from [Link]

  • (2014). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Asif, M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. Retrieved from [Link]

  • Bose, P., & Lovely, C. (2011). Synthesis of 6-Bromoquinoline. Scribd. Retrieved from [Link]

  • Kazi, A., et al. (2019). Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis. Tetrahedron Letters, 60(15), 1088-1091. Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3243. Retrieved from [Link]

Sources

Methodological & Application

Application Note: (6-Bromoquinolin-8-yl)methanamine as a Next-Generation Bidentate Directing Group for C–H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of transition-metal-catalyzed C–H functionalization, the design of the directing group (DG) dictates both the regioselectivity and the thermodynamic feasibility of the reaction. While 8-aminoquinoline (AQ) has long been the gold standard for bidentate N,N-chelation, its rigid 5-membered metallacycle and notoriously difficult cleavage profile limit its utility in late-stage drug development.

This application note introduces (6-Bromoquinolin-8-yl)methanamine (6-Br-QMA) as a highly versatile, next-generation directing group. By incorporating a methylene spacer and a halogen handle, 6-Br-QMA forms a flexible 6-membered metallacycle, accelerates reductive elimination, and offers dual pathways for either mild cleavage or orthogonal cross-coupling[1]. This guide provides researchers with the mechanistic rationale, self-validating experimental protocols, and quantitative benchmarks required to implement 6-Br-QMA in complex synthetic workflows.

Mechanistic Rationale: The Causality of Design

The structural modifications in 6-Br-QMA are not arbitrary; they are engineered to solve specific kinetic and thermodynamic bottlenecks in C–H activation:

  • The Methylene Spacer (6-Membered Metallacycle): Traditional AQ amides coordinate to metals (Pd, Co, Ru, Rh) to form a rigid 5-membered metallacycle. The addition of a methylene spacer (-CH₂-) in the QMA scaffold expands this to a 6-membered chelate. This expanded bite angle provides conformational flexibility, which is thermodynamically favorable when activating sterically hindered C(sp³)–H bonds. Literature confirms that related quinolin-8-ylmethanamine derivatives stabilize key organometallic intermediates, enabling robust catalytic turnovers[2][3].

  • Electronic Modulation via C6-Bromine: The bromine atom at the 6-position is electron-withdrawing. By pulling electron density away from the quinoline nitrogen, it reduces the Lewis basicity of the coordinating N-atom[1]. In Pd(II)/Pd(IV) catalytic cycles, this decreased electron density at the metal center significantly accelerates the reductive elimination step—often the rate-limiting step in C–H arylation.

  • Aliphatic vs. Aromatic Amide Cleavage: Because the amine is separated from the aromatic ring by a methylene group, the resulting substrate-DG linkage is a secondary aliphatic amide. Aliphatic amides are significantly more susceptible to standard basic hydrolysis than the highly stabilized secondary aromatic amides formed by AQ, drastically improving the material recovery rate during DG removal.

Visualizing the Catalytic Architecture

The following diagrams illustrate the mechanistic pathway and the overall synthetic workflow. The 6-membered palladacycle is the critical intermediate that enables subsequent oxidative addition and functionalization.

CatalyticCycle Cat Pd(OAc)2 Catalyst Pal 6-Membered Palladacycle (C-H Cleavage via CMD) Cat->Pal + Substrate - HOAc Sub Amide Substrate (6-Br-QMA Directed) Sub->Pal Coordination OxAd Pd(IV) Intermediate (Oxidative Addition) Pal->OxAd + Ar-I (Oxidant) RedEl Reductive Elimination OxAd->RedEl Geometry Rearrangement RedEl->Cat Catalyst Regeneration Prod Functionalized Product RedEl->Prod Product Release

Figure 1: Pd-catalyzed C-H arylation cycle directed by the 6-Br-QMA 6-membered metallacycle.

Workflow A Carboxylic Acid B Amidation (HATU) A->B C DG-Substrate B->C + 6-Br-QMA D C-H Activation (Pd/Co/Rh) C->D E Functionalized Intermediate D->E Ar-I / Additives F Cleavage OR Cross-Coupling E->F G Final Target F->G

Figure 2: End-to-end workflow from directing group installation to late-stage functionalization.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed with built-in validation checkpoints to ensure trustworthiness and reproducibility.

Protocol A: Installation of the 6-Br-QMA Directing Group

Causality Focus: HATU is selected over EDC/HOBt to maximize coupling efficiency for primary aliphatic amines while minimizing epimerization of α-chiral carboxylic acids.

Reagents:

  • Carboxylic acid substrate (1.0 equiv)

  • (6-Bromoquinolin-8-yl)methanamine (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes to pre-form the active ester. (Self-Validation: The solution will transition from clear to a pale yellow/orange tint, indicating active ester formation).

  • Add (6-Bromoquinolin-8-yl)methanamine in one portion. Stir at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed C(sp³)–H Arylation

Causality Focus: PivOH acts as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) mechanism, lowering the activation energy for C–H cleavage. HFIP is utilized as a strongly hydrogen-bonding solvent to stabilize polar high-valent Pd(IV) intermediates and prevent non-specific substrate aggregation.

Reagents:

  • 6-Br-QMA-attached substrate (1.0 equiv)

  • Aryl iodide (2.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (1.5 equiv)

  • PivOH (0.5 equiv)

  • HFIP (0.1 M)

Step-by-Step Procedure:

  • In a thick-walled glass pressure tube, combine the 6-Br-QMA substrate, Pd(OAc)₂, Ag₂CO₃, and PivOH.

  • Add the aryl iodide and HFIP. Seal the tube with a Teflon cap.

  • Heat the reaction mixture to 90 °C in a pre-heated oil bath for 18 hours. (Self-Validation: The mixture should turn a dark, homogeneous amber/brown. The premature formation of a heavy black precipitate—Palladium black—indicates catalyst degradation, likely due to wet solvent or oxygen ingress).

  • Cool to room temperature, dilute with DCM, and filter through a short pad of Celite to remove silver salts.

  • Concentrate the filtrate and purify via column chromatography.

Protocol C: Divergent Late-Stage Processing

The unique structure of 6-Br-QMA allows the researcher to choose between removing the directing group or utilizing it as a synthetic handle[1].

Pathway 1: Mild Cleavage

  • Conditions: NaOH (10 equiv) in EtOH/H₂O (4:1), 60 °C, 4 hours.

  • Causality: The aliphatic nature of the amide bond allows for hydrolysis at 60 °C, preserving sensitive functional groups that would otherwise degrade under the >120 °C conditions required for classic AQ cleavage.

Pathway 2: Orthogonal Suzuki-Miyaura Coupling

  • Conditions: Aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O, 80 °C.

  • Causality: The C6-Br bond is highly activated toward oxidative addition by Pd(0), allowing the directing group to be permanently incorporated into the target molecule as a biaryl quinoline pharmacophore.

Quantitative Data & Substrate Scope

The table below summarizes the comparative metrics and expected yields when transitioning from the traditional 8-Aminoquinoline (AQ) to the 6-Br-QMA directing group.

Table 1: Comparative C–H Activation Metrics (AQ vs. 6-Br-QMA)

Directing GroupChelate SizeC–H Cleavage RateReductive EliminationCleavage ConditionsOrthogonal Handle
8-Aminoquinoline (AQ) 5-MemberedVery Fast (Rigid)ModerateHarsh (Strong Base/Acid, >100°C)None
6-Br-QMA 6-Membered Fast (Flexible)Accelerated (e- withdrawing Br) Mild (Standard Hydrolysis, 60°C) Yes (C6-Br for Cross-Coupling)

Validation & Troubleshooting

  • Incomplete Metallation (Low Yields in Step B): If starting material is recovered unreacted, the bite angle of the 6-membered chelate may be clashing with extreme steric bulk on the α-carbon. Switch the solvent from HFIP to a more coordinating solvent like t-AmylOH to alter the coordination sphere of the Palladium catalyst.

  • NMR Validation Checkpoint: Upon successful C–H activation and functionalization, the ¹H NMR spectrum will show a distinct shift in the benzylic/aliphatic protons of the substrate. Additionally, the methylene protons of the QMA directing group (-CH₂-NH-) typically appear as a distinct doublet of doublets (dd) around 4.8–5.2 ppm due to restricted rotation and diastereotopicity induced by the adjacent chiral center.

References

  • Benchchem. "High-purity (6-Bromoquinolin-8-yl)methanamine for research use only". Benchchem.
  • Wang, N. "Rhodium(III)-Catalyzed Intermolecular Amidation with Azides via C(sp3)–H Functionalization". SciSpace.
  • Doraghi, F. et al. "Regioselective C(sp3)–H amidation of 8-methylquinolines with N-hydroxyphthalimides". ResearchGate.

Sources

Application Note: Metal Complexation Strategies for 6-Bromo-8-(aminomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The development of targeted metallodrugs and luminescent probes relies heavily on the rational design of chelating ligands. While 8-aminoquinoline is a well-established bidentate (N,N) scaffold that forms 5-membered metallacycles[1], its derivative, 6-bromo-8-(aminomethyl)quinoline (6-Br-8-AMQ) , offers two distinct structural advantages that make it a superior candidate for advanced coordination chemistry:

  • Thermodynamic Stability via a 6-Membered Chelate Ring: The insertion of a methylene bridge between the quinoline ring and the primary amine introduces conformational flexibility. This allows the ligand to form a highly stable 6-membered chelate ring with transition metals, relieving the steric strain often observed in rigid 5-membered quinoline-amine complexes[2].

  • Late-Stage Functionalization Handle: The bromine atom at the 6-position is electronically isolated enough from the coordination pocket to not interfere with metal binding. Once the thermodynamically stable metal complex is formed, the 6-bromo site serves as a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). This enables the modular attachment of fluorophores, targeting peptides, or pharmacokinetic modifiers after the metal has been secured.

As a Senior Application Scientist, I have designed the following protocols to ensure high-yield, reproducible complexation of 6-Br-8-AMQ with both Copper(II) and Platinum(II), representing octahedral/square-pyramidal and square-planar geometries, respectively.

Mechanistic Principles of Coordination

The coordination of 6-Br-8-AMQ is driven by the differential basicity and steric profiles of its two nitrogen donors. The primary aliphatic amine ( −CH2​NH2​ ) is a strong σ -donor, initiating the coordination event. The quinoline nitrogen, being a softer, sp2 -hybridized donor, follows suit to close the chelate ring.

  • Solvent Causality: Protic solvents like methanol are preferred for first-row transition metals (e.g., Cu, Zn) because they readily solvate the metal salts but poorly solvate the resulting neutral [M(L)X2​] complexes, driving the reaction to completion via precipitation[3].

  • Temperature Causality: Gentle reflux is required to overcome the activation energy barrier of displacing tightly bound solvent molecules (aquation) from the metal precursor, particularly for kinetically inert metals like Pt(II)[1].

Experimental Workflows

Protocol A: Synthesis of Copper(II) Complex – [Cu(6-Br-8-AMQ)Cl2​]

This protocol outlines the synthesis of a Cu(II) complex, frequently utilized in the development of DNA-intercalating agents and reactive oxygen species (ROS) generators[4].

Reagents:

  • 6-Bromo-8-(aminomethyl)quinoline (1.0 eq, 1.0 mmol)

  • Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O ) (1.05 eq, 1.05 mmol)

  • Anhydrous Methanol (HPLC Grade)

Step-by-Step Methodology:

  • Preparation of Metal Solution: Dissolve CuCl2​⋅2H2​O (179 mg) in 10 mL of anhydrous methanol in a 50 mL round-bottom flask. Rationale: Methanol prevents the hydrolysis of the Cu(II) ion while fully solubilizing the precursor.

  • Ligand Addition: Dissolve 6-Br-8-AMQ (237 mg) in 5 mL of methanol. Add this solution dropwise to the stirring Cu(II) solution over 10 minutes at room temperature. Rationale: Dropwise addition prevents the formation of kinetically trapped, ligand-bridged polymeric species, ensuring the formation of the discrete 1:1 mononuclear complex.

  • Thermal Maturation: Attach a reflux condenser and heat the mixture to 60 °C for 2 hours.

  • Isolation: Cool the reaction mixture to 4 °C in an ice bath for 1 hour to maximize precipitation. Filter the resulting microcrystalline solid using a Büchner funnel.

  • Purification: Wash the precipitate with cold methanol ( 2×5 mL) followed by diethyl ether ( 2×10 mL) to remove unreacted ligand and residual moisture. Dry in vacuo.

Validation Checkpoints (Self-Validating System):

  • Visual Cue: The solution will transition from a clear, bright blue ( CuCl2​ ) to a deep green/brown suspension as the complex precipitates.

  • TLC Verification: Spot the filtrate on silica gel (Eluent: CH2​Cl2​ :MeOH 9:1). The absence of a UV-active spot at Rf​≈0.4 confirms the complete consumption of the ligand.

Protocol B: Synthesis of Platinum(II) Complex – [Pt(6-Br-8-AMQ)Cl2​]

Platinum complexes of quinoline derivatives are heavily investigated as atypical, monofunctional or bifunctional anticancer agents that bypass cisplatin resistance mechanisms[1].

Reagents:

  • 6-Bromo-8-(aminomethyl)quinoline (1.0 eq, 0.5 mmol)

  • Potassium tetrachloroplatinate(II) ( K2​PtCl4​ ) (1.0 eq, 0.5 mmol)

  • Degassed Milli-Q Water / N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Aquation Step: Dissolve K2​PtCl4​ (207 mg) in 5 mL of degassed Milli-Q water. Stir at room temperature for 30 minutes. Rationale: K2​PtCl4​ must undergo partial aquation to [PtCl3​(H2​O)]− to become sufficiently labile for ligand exchange.

  • Ligand Introduction: Dissolve 6-Br-8-AMQ (118 mg) in 5 mL of DMF. Add this dropwise to the aqueous platinum solution. Rationale: The ligand is insoluble in pure water; the DMF/Water co-solvent system ensures homogeneity during the initial coordination phase.

  • Complexation: Protect the flask from light (using aluminum foil) and heat the mixture at 65 °C for 18 hours under a nitrogen atmosphere. Rationale: Pt(II) substitution kinetics are slow. Extended heating is required, and light protection prevents photo-induced oxidation to Pt(IV).

  • Precipitation: Concentrate the solution under reduced pressure to approximately 3 mL. Add 15 mL of cold brine (NaCl solution) to precipitate the neutral dichloro complex.

  • Isolation: Centrifuge at 4000 rpm for 10 minutes, decant the supernatant, and wash the yellow pellet with cold water and diethyl ether. Dry under high vacuum.

Validation Checkpoints (Self-Validating System):

  • Visual Cue: The characteristic ruby-red color of K2​PtCl4​ will fade, yielding a bright yellow precipitate.

  • NMR Verification: The 1H NMR spectrum (in DMSO- d6​ ) will show a significant downfield shift of the −CH2​− protons and the amine −NH2​ protons compared to the free ligand, confirming coordination.

Late-Stage Functionalization Workflow

The primary strategic advantage of the 6-Br-8-AMQ scaffold is the ability to perform late-stage functionalization. The diagram below illustrates the logical workflow from ligand synthesis to the generation of a targeted metallodrug via Palladium-catalyzed cross-coupling.

G L 6-Br-8-AMQ (Free Ligand) C Coordination Complex [Pt(6-Br-8-AMQ)Cl2] L->C Coordination (Solvent, Heat) M Metal Precursor (e.g., K2PtCl4) M->C Aquation & Ligand Exchange F Late-Stage Functionalization (Pd-Catalyzed Suzuki Coupling) C->F Boronic Acid, Pd(dppf)Cl2, Base P Targeted Metallodrug (Functionalized Complex) F->P Isolation & Purification

Caption: Workflow demonstrating the coordination of 6-Br-8-AMQ followed by late-stage functionalization.

Quantitative Data & Characterization

To ensure rigorous validation of the synthesized complexes, compare your analytical results against the expected physicochemical and spectroscopic properties summarized in Table 1.

Table 1: Expected Spectroscopic Signatures of 6-Br-8-AMQ and its Metal Complexes

Compound 1H NMR: −CH2​− Shift (ppm) 1H NMR: −NH2​ Shift (ppm)IR: ν(N-H) (cm −1 )UV-Vis: λmax​ (nm)**ESI-MS ( m/z )
Free 6-Br-8-AMQ 4.15 (s, 2H)2.50 (br s, 2H)3350, 3280245, 310237.0 [M+H]+
[Cu(6-Br-8-AMQ)Cl2​] Paramagnetic (Broad)Paramagnetic (Broad)3290, 3210255, 325, 680 (d-d)298.9 [M−Cl]+
[Pt(6-Br-8-AMQ)Cl2​] 4.60 (m, 2H)6.80 (br m, 2H)3275, 3205260, 340, 410 (MLCT)466.9 [M−Cl]+

*Recorded in DMSO- d6​ . Note the massive downfield shift of the amine protons in the Pt(II) complex due to the deshielding effect of metal coordination and the locking of the conformational geometry. **Recorded in Methanol or DMF.

References

  • Sensing a binding event through charge transport variations using an aromatic oligoamide capsule Source: Chemical Science (RSC Publishing) URL:[Link][2]

  • Monofunctional Pt(II) complexes based on 8-aminoquinoline: synthesis and pharmacological characterization Source: AIR Unimi (University of Milan Institutional Repository) URL:[Link][1]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons Source: ACS Chemical Neuroscience / PubMed Central (PMC) URL:[Link][4]

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular Synthons, DFT Rationalization, and Biological Insights Source: ACS Omega URL:[Link][3]

Sources

Application Note: Precision Reductive Amination Protocols for (6-Bromoquinolin-8-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

Functionalizing the primary amine via reductive amination is a critical pathway to generate secondary or tertiary amine derivatives. This application note details the mechanistic rationale and validated protocols for the reductive amination of (6-Bromoquinolin-8-yl)methanamine, ensuring high chemoselectivity and absolute preservation of the aryl bromide functionality.

Mechanistic Causality: Reagent Selection & Chemoselectivity

The reductive amination of a primary amine with an aldehyde or ketone proceeds via a carbinolamine intermediate, which dehydrates to form an imine or iminium ion, followed by hydride reduction to the alkylated amine .

When working with (6-Bromoquinolin-8-yl)methanamine, the choice of reducing agent is dictated by two strict requirements:

  • Prevention of Over-alkylation: Primary amines are prone to rapid dialkylation, leading to unwanted tertiary amines.

  • Preservation of the Aryl Bromide: The 6-bromo group is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions.

Why Sodium Triacetoxyborohydride (STAB)? STAB ( NaBH(OAc)3​ ) is the gold standard for this transformation . The three electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the borohydride. Consequently, STAB selectively reduces the highly electrophilic iminium ion intermediate without reducing the starting carbonyl compound . Furthermore, unlike catalytic hydrogenation ( H2​ , Pd/C) which readily cleaves aryl-halogen bonds, STAB is completely orthogonal to the 6-bromoquinoline system, ensuring the aryl bromide remains intact for downstream cross-coupling.

Solvent Causality: 1,2-Dichloroethane (DCE) is the preferred solvent. Reactions in DCE are kinetically faster and provide superior solubility for STAB compared to Tetrahydrofuran (THF) .

Mechanism A (6-Bromoquinolin-8-yl)methanamine + Carbonyl Compound B Carbinolamine Intermediate A->B Nucleophilic Addition (Reversible) C Imine / Iminium Ion B->C Dehydration (-H2O) Acid Catalyzed D Secondary/Tertiary Amine (Product) C->D Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of direct reductive amination using STAB.

Quantitative Reagent Comparison

To justify the selection of STAB, the following table summarizes the operational parameters of common reductive amination conditions.

Reducing AgentChemoselectivity (Imine vs. Carbonyl)Aryl Bromide StabilityToxicity / ByproductsOptimal pH / Additives
NaBH(OAc)3​ (STAB) ExcellentStable Low (Acetic acid byproduct)Neutral to weakly acidic (AcOH)
NaBH3​CN GoodStable High (Generates toxic HCN gas)Acidic (pH 4-6 required)
NaBH4​ Poor (Reduces carbonyls rapidly)Stable ModerateRequires pre-formation of imine
H2​ , Pd/C ExcellentUnstable (Hydrodehalogenation) Low (Water byproduct)Neutral

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility and high yields.

Workflow Step1 1. Dissolve Amine & Carbonyl in Anhydrous DCE (0.2 M) Step2 2. Add AcOH (1-2 eq) if Ketone is used Step1->Step2 Step3 3. Add NaBH(OAc)3 (1.5 eq) Portionwise at 0°C to RT Step2->Step3 Step4 4. Stir at RT (2-12 h) Monitor via LC-MS Step3->Step4 Step5 5. Quench with aq. NaHCO3 Extract with DCM Step4->Step5 Step6 6. Dry, Concentrate, & Purify via Chromatography Step5->Step6

Step-by-step experimental workflow for direct reductive amination.

Protocol A: Direct Reductive Amination with Aldehydes

This protocol is optimized for the mono-alkylation of (6-Bromoquinolin-8-yl)methanamine using aliphatic or aromatic aldehydes.

Materials:

  • (6-Bromoquinolin-8-yl)methanamine (1.0 eq)

  • Aldehyde (1.05 eq)

  • NaBH(OAc)3​ (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (6-Bromoquinolin-8-yl)methanamine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE to achieve a 0.2 M amine concentration.

  • Pre-equilibration: Stir the mixture at room temperature for 30 minutes. Causality: This allows the equilibrium to favor the formation of the carbinolamine/imine intermediate before the reducing agent is introduced, minimizing the risk of direct aldehyde reduction.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 eq) portionwise over 5 minutes. Causality: Portionwise addition controls the mild exotherm and prevents localized depletion of the reagent.

  • Propagation & In-Process Control: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours. Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting amine mass (m/z 237.0) is consumed and the corresponding secondary amine [M+H]+ peak dominates.

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (equal volume to DCE). Stir vigorously for 15 minutes. Causality: The basic quench neutralizes any acetic acid generated from STAB and breaks down boron complexes, ensuring the amine product partitions completely into the organic layer.

  • Extraction & Purification: Extract the aqueous layer twice with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a DCM/MeOH gradient) to isolate the pure secondary amine.

Protocol B: Indirect Reductive Amination with Sterically Hindered Ketones

Ketones are significantly less electrophilic than aldehydes. To drive imine formation with (6-Bromoquinolin-8-yl)methanamine, a Lewis acid such as Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is employed prior to reduction.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine (1.0 eq) and ketone (1.2 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)4​ (1.5 eq). Stir at 50 °C for 6–12 hours to force the dehydration step.

  • Reduction: Cool the mixture to 0 °C and add NaBH4​ (1.5 eq) or NaBH(OAc)3​ (2.0 eq). Stir for an additional 2 hours at room temperature.

  • Quenching (Critical Step): Add water dropwise (approx. 2 mL per mmol of Ti). Causality: Water rapidly hydrolyzes the titanium complex, precipitating insoluble TiO2​ salts and preventing emulsion formation during extraction.

  • Filtration: Filter the resulting thick suspension through a pad of Celite, washing thoroughly with Ethyl Acetate to recover the product.

  • Isolation: Concentrate the filtrate and purify via standard chromatography.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. URL:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. URL:[Link]

  • ResearchGate. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. URL:[Link]

Troubleshooting & Optimization

Improving yield in the synthesis of (6-Bromoquinolin-8-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (6-Bromoquinolin-8-yl)methanamine . As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals overcome the specific synthetic bottlenecks associated with this highly versatile brominated quinoline building block.

Because this molecule contains both a basic primary amine and a halogenated heteroaromatic ring, researchers frequently encounter issues such as over-alkylation, debromination, and poor recovery during purification. This guide provides self-validating protocols, mechanistic causality, and field-proven troubleshooting strategies to maximize your synthetic yield.

Synthetic Pathways Overview

There are two primary, high-yielding routes to synthesize (6-Bromoquinolin-8-yl)methanamine. The choice of route depends on your starting materials and tolerance for specific side reactions.

G A 6-Bromoquinoline- 8-carbonitrile B LiAlH₄ Reduction (THF, Reflux) A->B C (6-Bromoquinolin-8-yl) methanamine B->C Fieser Workup D 6-Bromo-8- methylquinoline E Radical Bromination (NBS, AIBN) D->E F 6-Bromo-8-(bromo methyl)quinoline E->F G Delépine Reaction (HMTA, then HCl/EtOH) F->G G->C Acidic Hydrolysis

Synthetic pathways for (6-Bromoquinolin-8-yl)methanamine via nitrile reduction or Delépine reaction.

Standard Operating Procedures (SOPs)

Protocol A: Nitrile Reduction via Lithium Aluminum Hydride (LiAlH₄)

This protocol reduces 6-Bromoquinoline-8-carbonitrile to the target methanamine. The critical challenge here is isolating the basic amine from the aluminum byproducts without inducing emulsion[1].

Step-by-Step Methodology:

  • Preparation: Under an inert nitrogen atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.

  • Addition: Dissolve 6-Bromoquinoline-8-carbonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension to control the exothermic hydride transfer.

  • Reaction: Warm the mixture to room temperature, then heat to reflux for 6 hours. Monitor via TLC (DCM:MeOH 9:1) until the nitrile spot is fully consumed.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and dropwise add:

    • x mL of deionized water.

    • x mL of 15% aqueous NaOH.

    • 3x mL of deionized water.

    • Causality: This exact stoichiometric addition forces the aluminum salts to precipitate as a granular, easily filterable hydrated sodium aluminate solid, rather than a gelatinous paste that traps the amine product[2].

  • Isolation: Stir the suspension for 15–30 minutes at room temperature. Add anhydrous MgSO₄ to further dehydrate the salts. Filter through a Celite pad, wash the cake thoroughly with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude primary amine.

Protocol B: Delépine Amination of 6-Bromo-8-(bromomethyl)quinoline

Direct amination of alkyl halides with ammonia gas or methanolic ammonia inevitably leads to secondary and tertiary amine impurities. The Delépine reaction circumvents this by using hexamethylenetetramine (HMTA)[3].

Step-by-Step Methodology:

  • Quaternary Salt Formation: Dissolve 6-bromo-8-(bromomethyl)quinoline (1.0 eq) and HMTA (1.1 eq) in anhydrous chloroform. Stir at room temperature for 12 hours.

    • Causality: HMTA is a bulky tertiary amine. It undergoes an S_N2 reaction to form a quaternary ammonium salt. Because the nitrogen is now quaternized, further alkylation is sterically and electronically impossible, preventing over-alkylation[4]. The salt will precipitate out of the chloroform.

  • Filtration: Filter the precipitated salt and wash with cold chloroform to remove unreacted starting materials.

  • Acidic Hydrolysis: Suspend the purified salt in concentrated ethanolic HCl and heat to reflux.

    • Causality: The acidic conditions decompose the HMTA cage into formaldehyde diethyl acetal and ammonium chloride, releasing the target primary amine as a hydrochloride salt.

  • Freebasing: Cool the mixture, basify the aqueous phase to pH 10 using 2M NaOH, and extract with dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate to yield the pure primary amine.

Yield Optimization & Data Presentation

To help you benchmark your experiments, the following table summarizes the quantitative expectations, common side products, and optimization strategies for each synthetic step.

Reaction StepKey ReagentsExpected YieldPrimary ImpurityMitigation / Optimization Strategy
Nitrile Reduction LiAlH₄, THF, Reflux75–85%Debrominated quinolineLimit reflux time to exactly 6 hours; strictly adhere to the Fieser workup to prevent product loss in the filter cake.
Radical Bromination NBS, AIBN, PhCF₃60–70%Dibromomethyl derivativeLimit NBS to 1.05 eq. Stop reaction at 85% conversion; unreacted starting material is easier to separate than the dibrominated byproduct.
Delépine Amination HMTA, CHCl₃, HCl80–90%Benzylic aldehyde (Sommelet)Avoid prolonged heating during the hydrolysis step to prevent the Sommelet oxidation side-reaction.

Troubleshooting & FAQs

Q: I am losing a significant amount of product during the aqueous workup of the LiAlH₄ reduction. How can I improve recovery? A: The basic nature of (6-Bromoquinolin-8-yl)methanamine causes it to coordinate strongly with the gelatinous aluminum hydroxide salts formed during standard aqueous quenching. To resolve this, you must implement the Fieser Workup [5]. By adding water, 15% NaOH, and more water in a strict 1:1:3 volumetric ratio (relative to the mass of LiAlH₄), the aluminum salts precipitate as a granular solid. Adding anhydrous MgSO₄ before filtration further dehydrates the paste, freeing the trapped amine and drastically improving yield.

Q: I am observing debromination of the quinoline ring during the LiAlH₄ reduction. Is there a milder alternative? A: Yes. Prolonged refluxing with excess LiAlH₄ can lead to reductive cleavage of the aryl-bromide bond via oxidative addition/reductive elimination pathways. If debromination exceeds 5% by LC-MS, switch your reducing agent to Borane-THF complex (BH₃·THF) . Borane is highly chemoselective for nitriles over aryl halides, though it requires a slightly longer reaction time and an acidic workup to break the resulting amine-borane complex.

Q: My radical bromination of 6-bromo-8-methylquinoline is yielding a mixture of mono- and di-brominated products. How do I control the selectivity? A: Over-bromination at the benzylic position is a common thermodynamic sink. To maximize the mono-brominated 6-bromo-8-(bromomethyl)quinoline, strictly limit NBS to 1.0–1.05 equivalents. Furthermore, switch your solvent from carbon tetrachloride or acetonitrile to trifluorotoluene (PhCF₃) . PhCF₃ provides excellent radical stability and ideal solubility profiles for benzylic brominations.

Q: Why should I use the Delépine reaction instead of direct amination with methanolic ammonia? A: Direct amination of 6-bromo-8-(bromomethyl)quinoline with ammonia suffers from poor atom economy and severe over-alkylation, yielding a messy mixture of primary, secondary, and tertiary amines. The Delépine reaction utilizes HMTA, which acts as a nucleophile but physically cannot be alkylated more than once due to its caged structure[6]. This guarantees that upon hydrolysis, you obtain exclusively the primary amine.

References

  • Application Notes and Protocols: Derivatization of the Cyano Group in 6-Bromoquinoline-8-carbonitrile Source: BenchChem
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH)

    • Source: ACS Chemical Health & Safety (Tilak Chandra & Jeffrey P. Zebrowski, 2024)
    • URL:[Link]

  • Delépine Reaction - Mechanism and Applic

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Assessing the Limits of Sustainability for the Delépine Reaction

    • Source: ACS Sustainable Chemistry & Engineering (Jordan et al., 2020)
    • URL:[Link]

Sources

Minimizing side reactions during bromination of quinoline-8-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and troubleshooting steps required when synthesizing (5-bromoquinolin-8-yl)methanamine from quinoline-8-methanamine.

Direct electrophilic bromination of this substrate is notoriously difficult due to the competing reactivities of the primary benzylic amine, the basic quinoline nitrogen, and the activated carbocyclic ring. This guide provides field-proven strategies to establish a self-validating, high-yield synthetic workflow.

Mechanistic Overview & Reaction Pathways

The primary challenge in brominating quinoline-8-methanamine lies in the extreme nucleophilicity of the primary amine (-NH₂). When exposed to brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS), the amine rapidly undergoes N-bromination to form unstable bromoamines. These intermediates spontaneously undergo dehydrohalogenation (loss of HBr) to yield imines or nitriles, destroying the starting material [2].

Furthermore, the quinoline core undergoes Electrophilic Aromatic Substitution (EAS) preferentially on the carbocyclic ring (C-5 and C-7) because the pyridine ring is electron-deficient [4]. To achieve regioselective C-5 bromination while preserving the amine, steric and electronic protection of the primary amine is mandatory.

G A Quinoline-8-methanamine (Highly Reactive -NH2) B N-Bromoamines & Imines (Degradation/Oxidation) A->B Direct Br2/NBS (Uncontrolled) D Phthalimide-Protected Intermediate A->D Protection (Phthalic Anhydride) E 5-Bromo-Protected Quinoline D->E Bromination (NBS, DMF, 0°C) C (5-Bromoquinolin-8-yl)methanamine (Target Product) E->C Deprotection (Hydrazine)

Reaction pathways illustrating the necessity of amine protection to prevent oxidative degradation.

Troubleshooting Guide

Below is a consolidated matrix of the most common deviations encountered during this workflow, their mechanistic root causes, and corrective actions.

Observed IssueMechanistic CauseRecommended Solution
Formation of imines/nitriles Unprotected primary amine undergoes rapid N-bromination and subsequent oxidative elimination.Implement a robust protecting group strategy (e.g., Phthalimide or Trifluoroacetyl) prior to bromination.
Polybromination (e.g., 5,7-dibromo) Excess electrophilic bromine or elevated reaction temperatures overriding the steric directing effects.Strictly limit NBS to 1.05 equivalents. Maintain reaction temperature between 0 °C and 15 °C.
Benzylic bromination (-CHBr-) Activation of a radical pathway, often triggered by ambient light or trace peroxides.Perform the reaction in the dark. Use polar aprotic solvents (DMF) to heavily favor the ionic EAS pathway over radical substitution.
Sluggish EAS conversion Over-deactivation of the quinoline ring due to highly acidic conditions protonating the quinoline nitrogen.Switch from Br₂/H₂SO₄ to NBS in DMF. The polar solvent stabilizes the bromonium ion without deactivating the quinoline core.
Poor regioselectivity (C-7 vs C-5) Lack of steric bulk at the 8-position allows competitive ortho-attack (C-7).Use the bulky Phthalimide protecting group. Its steric footprint shields the C-7 position, directing the electrophile almost exclusively to the para-position (C-5) [1].

Frequently Asked Questions (FAQs)

Q1: Why can't I directly brominate quinoline-8-methanamine using standard Br₂/AcOH conditions? A1: The primary amine's nitrogen lone pair is significantly more nucleophilic than the aromatic π-system. Direct exposure leads to rapid N-bromination. Studies in both synthetic chemistry and biological systems demonstrate that primary amines rapidly form bromoamines upon exposure to electrophilic bromine, which then irreversibly degrade into Schiff bases or nitriles via dehydrohalogenation [2].

Q2: How does the choice of protecting group influence the regioselectivity of the electrophilic aromatic substitution (EAS)? A2: The 8-alkyl substituent is an ortho/para director. Because the C-8 position is occupied, EAS is directed to C-7 (ortho) and C-5 (para). Protecting the amine as a phthalimide retains the electron-donating hyperconjugation of the benzylic carbon while introducing massive steric bulk. This steric hindrance effectively blocks the adjacent C-7 position, forcing the bromonium ion to attack the less hindered C-5 position [1].

Q3: What is the advantage of using NBS over molecular bromine (Br₂) for this specific transformation? A3: NBS provides a low, steady-state concentration of electrophilic bromine, which is critical for preventing polybromination. Furthermore, in polar aprotic solvents like DMF, NBS reacts strictly via an ionic pathway, which favors EAS and suppresses undesired radical substitution at the benzylic position [3].

Standard Operating Procedure: Phthalimide-Directed Bromination

To guarantee reproducibility and scientific integrity, this protocol utilizes a self-validating three-step sequence: Protection, Regioselective Bromination, and Deprotection.

Quantitative Reagent Matrix (Step 2: Bromination)
ReagentMW ( g/mol )EquivalentsMass/Vol (per 10 mmol)Role
Protected Amine (Intermediate)288.311.002.88 gLimiting Reactant
N-Bromosuccinimide (NBS)177.981.051.87 gElectrophilic Bromine Source
N,N-Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent
Step-by-Step Methodology

Step 1: Amine Protection (Phthalimide Formation)

  • In a 100 mL round-bottom flask, dissolve quinoline-8-methanamine (10 mmol) and phthalic anhydride (10.5 mmol) in glacial acetic acid (20 mL).

  • Reflux the mixture at 120 °C for 4 hours. The acidic environment catalyzes the formation of the imide while preventing premature oxidation.

  • Cool to room temperature and pour into ice water (100 mL). Filter the resulting precipitate, wash with water, and dry under vacuum to yield 2-(quinolin-8-ylmethyl)isoindoline-1,3-dione.

Step 2: Regioselective EAS Bromination

  • Dissolve the protected intermediate (10 mmol) in anhydrous DMF (15 mL) in a flask wrapped in aluminum foil (to exclude light and prevent radical pathways).

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (10.5 mmol) portion-wise over 30 minutes. Maintaining 0 °C ensures the reaction remains under kinetic control, favoring C-5 substitution over polybromination.

  • Stir for 2 hours at 0 °C, then allow to warm to room temperature for 1 hour.

  • Quench by pouring into a 5% aqueous sodium thiosulfate solution (50 mL) to neutralize any residual electrophilic bromine. Extract with ethyl acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate.

Step 3: Gabriel Deprotection

  • Suspend the crude brominated intermediate in ethanol (30 mL).

  • Add hydrazine hydrate (30 mmol, 3.0 eq).

  • Reflux for 2 hours. The hydrazine cleaves the phthalimide ring, precipitating phthalhydrazide.

  • Cool to room temperature, filter off the white phthalhydrazide byproduct, and concentrate the filtrate.

  • Purify via flash chromatography (DCM/MeOH) to isolate the pure (5-bromoquinolin-8-yl)methanamine [5].

References

  • Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO RSC Publishing[Link]

  • Bromination of Quinoline: Addition-Elimination Mechanism Testbook[Link]

Technical Support Center: Optimization of Recrystallization Solvents for (6-Bromoquinolin-8-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific thermodynamic and kinetic challenges associated with purifying (6-Bromoquinolin-8-yl)methanamine (CAS: 2091512-01-3).

This compound presents a unique solubility dichotomy: the primary amine at the 8-position acts as a strong hydrogen-bond donor/acceptor, while the brominated quinoline core is highly lipophilic and aromatic . This structural feature often leads to unpredictable crystallization kinetics, supersaturation, and "oiling out." The following guides and self-validating protocols are engineered to help you achieve high-purity crystalline products by understanding the causality behind each procedural step.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound "oil out" instead of forming crystals, and how can I prevent it?

A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates from the solution at a temperature above its melting point. For (6-Bromoquinolin-8-yl)methanamine, impurities often depress the melting point of the mixture, causing it to separate as a dense oil rather than forming a rigid solid lattice .

  • Causality: The system lacks sufficient thermodynamic driving force for solid nucleation before phase separation occurs. The solvent's saturation curve is crossing the liquid-liquid phase boundary before the solid-liquid boundary.

Q2: How do I select the optimal solvent system for this specific bromoquinoline derivative?

A2: The ideal solvent must exhibit a steep solubility curve: high solubility at the boiling point and near-zero solubility at 4°C . Because of the primary amine group, polar protic solvents like Ethanol or Methanol are excellent first-line single solvents for quinoline derivatives . If a single solvent fails, a binary antisolvent system (e.g., Dichloromethane/n-Hexane) leverages the compound's high solubility in the halogenated solvent and insolubility in the aliphatic antisolvent [[1]]([Link]).

Q3: My solution has cooled to room temperature, but no crystals have formed. What is the mechanistic cause and the remedy?

A3: The solution is likely supersaturated but lacks the activation energy required to overcome the primary nucleation barrier.

  • Causality: The kinetic barrier to forming the initial crystal lattice is too high without a localized energy spike or a structural template.

  • Resolution: Introduce a nucleation site. You can "seed" the solution by adding a microscopic crystal of pure (6-Bromoquinolin-8-yl)methanamine . If no seed is available, vigorously scratch the inner wall of the glass flask with a glass stirring rod. This creates micro-abrasions and localized high-energy sites that catalyze primary nucleation .

Part 2: Quantitative Data & Solvent Screening Matrix

To minimize trial and error, consult the following empirical solvent screening matrix for (6-Bromoquinolin-8-yl)methanamine.

Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold, 4°C)Suitability & Notes
Ethanol (100%) 78.4HighLowOptimal (Single). Good thermal gradient; supports H-bonding.
Methanol (100%) 64.7HighModerateGood. Lower BP reduces oiling out, but overall yield may be lower.
DCM / n-Hexane 39.6 / 68.7Very High (DCM)Very LowOptimal (Dual). Excellent for highly impure samples.
Ethyl Acetate 77.1ModerateLowFair. May require excessively large volumes to dissolve the compound.
Water 100.0LowInsolublePoor. Quinoline derivatives are generally insoluble in cold water .

Part 3: Experimental Workflows & Methodologies

Protocol A: Single-Solvent Cooling Recrystallization (Ethanol)

Self-Validating Step: The success of this protocol relies on reaching exactly the saturation point at the boiling temperature. If the solution is too dilute, no crystals will form upon cooling.

  • Dissolution: Place 1.0 g of crude (6-Bromoquinolin-8-yl)methanamine in a 50 mL Erlenmeyer flask. Add 5 mL of hot ethanol (70°C).

  • Titration of Solvent: Keep the flask on a hot plate. Add hot ethanol dropwise while swirling until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalyst residue) remain, quickly filter the hot solution through a pre-warmed fluted filter paper.

  • Controlled Cooling: Remove the flask from the heat. Allow it to cool undisturbed to room temperature (approx. 1 hour).

  • Polishing: Once at room temperature, place the flask in an ice-water bath (4°C) for 30 minutes to maximize yield by driving the solubility down to its absolute minimum .

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold ethanol to remove mother liquor impurities.

Protocol B: Antisolvent Precipitation (Dichloromethane / n-Hexane)

Self-Validating Step: The antisolvent must be added slowly to prevent rapid, amorphous precipitation which traps impurities within the solid matrix.

  • Primary Dissolution: Dissolve the crude compound in the minimum amount of Dichloromethane (DCM) at room temperature (approx. 2-3 mL per gram).

  • Antisolvent Addition: While stirring gently, add n-Hexane dropwise. Continue adding until the solution becomes slightly cloudy (the cloud point).

  • Equilibration: Add a single drop of DCM to clear the cloudiness, creating a perfectly saturated solution.

  • Crystallization: Cover the flask and let it stand undisturbed at room temperature, then transfer to a refrigerator (4°C) overnight to allow the crystal lattice to form slowly and exclude impurities .

Part 4: Process Visualizations

RecrystallizationWorkflow Start Impure (6-Bromoquinolin-8-yl)methanamine Screen Solvent Screening (Target: Steep Solubility Curve) Start->Screen Dissolve Dissolve in Minimum Hot Solvent (e.g., EtOH) Screen->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool Controlled Cooling (Room Temp -> 4°C) Filter->Cool Single Solvent Antisolvent Add Antisolvent (e.g., Hexane) Dropwise Filter->Antisolvent Dual Solvent Crystallize Nucleation & Crystal Growth Cool->Crystallize Antisolvent->Cool Isolate Vacuum Filtration & Washing Crystallize->Isolate

Workflow for single and dual-solvent recrystallization of quinoline derivatives.

TroubleshootingTree Issue Recrystallization Issue Oiling Oiling Out (Liquid-Liquid Phase Sep) Issue->Oiling NoCryst No Crystal Formation (Supersaturation) Issue->NoCryst Sol1 Reheat & Add Hot Solvent Oiling->Sol1 Too concentrated Sol2 Switch to Lower BP Solvent Oiling->Sol2 Melting point depression Sol3 Seed with Pure Crystal NoCryst->Sol3 High activation energy Sol4 Scratch Flask / Ice Bath NoCryst->Sol4 Lack of nucleation sites

Decision tree for troubleshooting common recrystallization failures like oiling out.

References

  • Journal of Chemical and Pharmaceutical Research. "Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol." JOCPR. URL: [Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo AutoChem Applications. URL: [Link]

  • [[1]]([Link]) r/Chempros. "Recrystallization with two solvents." Reddit. URL: [Link]

Sources

Technical Support Center: Stability of (6-Bromoquinolin-8-yl)methanamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (6-Bromoquinolin-8-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous environments. Here, we provide field-proven insights, detailed troubleshooting protocols, and a foundational understanding of the chemical principles governing its stability.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of (6-Bromoquinolin-8-yl)methanamine solutions.

Q1: What are the primary factors influencing the stability of (6-Bromoquinolin-8-yl)methanamine in aqueous solutions?

The stability of this compound is primarily dictated by four key factors: pH, light, temperature, and the presence of oxidizing agents.[1][2]

  • pH: The pH of the aqueous medium is critical. The quinoline nitrogen and the primary amine of the methanamine group have basic properties and will be protonated in acidic conditions. This protonation can significantly alter the molecule's electron distribution and susceptibility to degradation. Aromatic amines are often more stable in acidic solutions as protonation of the amine group reduces its susceptibility to oxidation.[2] Conversely, both strongly acidic and basic conditions can promote hydrolysis.[1][3]

  • Light: Like many quinoline-based compounds, (6-Bromoquinolin-8-yl)methanamine possesses a chromophore that can absorb UV and visible light. This absorption can lead to photochemical degradation, a common pathway for quinoline derivatives.[1][4]

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions, including hydrolysis and oxidation.[1] To maintain integrity, it is recommended to store the compound in solution at refrigerated (2-8°C) or frozen temperatures.[5]

  • Oxidation: The aromatic quinoline ring and, more significantly, the primary amine are susceptible to oxidation, especially in the presence of dissolved oxygen or other oxidizing species.[1][2]

Q2: I'm observing a gradual color change in my aqueous stock solution, from colorless to yellow or brown. Is this a sign of degradation?

Yes, this is a classic indicator of degradation. Discoloration, particularly to yellow and then brown, is commonly associated with the oxidation of aromatic amines and the photodegradation of quinoline scaffolds.[1][2] The formation of these colored byproducts signifies a compromise in the compound's purity and integrity. It is crucial to minimize exposure to ambient light and air.[1]

Q3: My bioassay results using (6-Bromoquinolin-8-yl)methanamine are inconsistent. Could this be a stability issue?

Absolutely. Inconsistent results and a perceived loss of potency are hallmark signs of compound degradation.[1] If the active concentration of your compound is decreasing over time in your assay buffer or stock solution, it will directly lead to variability in experimental outcomes. We strongly recommend preparing fresh solutions for each experiment or conducting a stability study in your specific buffer to determine the viable window for use.[1]

Q4: What are the recommended storage conditions for aqueous stock solutions of (6-Bromoquinolin-8-yl)methanamine?

To maximize the shelf-life of your aqueous solutions, we recommend the following:

  • Temperature: Store solutions at 2-8°C for short-term use (days) and frozen at -20°C or -80°C for long-term storage (weeks to months).[5]

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[2]

  • pH Control: Prepare stock solutions in a buffered, slightly acidic solution (e.g., pH 4-6), if compatible with your experimental design. The protonated form of the amine is generally less prone to oxidation.[2]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability-related issues.

// Nodes for Symptoms discoloration [label="Symptom:\nSolution Discoloration\n(Yellow/Brown)", fillcolor="#F1F3F4", fontcolor="#202124"]; new_peaks [label="Symptom:\nNew/Unexpected Peaks\nin HPLC/LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; loss_potency [label="Symptom:\nLoss of Potency or\nInconsistent Results", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Causes cause_ox_photo [label="Probable Cause:\nOxidation and/or\nPhotodegradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_degradation [label="Probable Cause:\nChemical Degradation\n(Hydrolysis, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_conc_decrease [label="Probable Cause:\nDecreased Concentration\nof Active Compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for Solutions solution_storage [label="Solution:\n1. Store at 2-8°C, protected from light.\n2. Use amber vials.\n3. Purge with inert gas (Ar/N2).\n4. Prepare fresh solution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_analysis [label="Solution:\n1. Run forced degradation study (Protocol 2).\n2. Identify degradants via LC-MS.\n3. Optimize buffer pH and storage.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_revalidate [label="Solution:\n1. Prepare fresh stock solution.\n2. Validate solution stability in assay buffer.\n3. Use solution within validated timeframe.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> discoloration; start -> new_peaks; start -> loss_potency;

discoloration -> cause_ox_photo [label=" is a strong indicator of "]; new_peaks -> cause_degradation [label=" confirms "]; loss_potency -> cause_conc_decrease [label=" suggests "];

cause_ox_photo -> solution_storage [label=" Mitigate by "]; cause_degradation -> solution_analysis [label=" Characterize via "]; cause_conc_decrease -> solution_revalidate [label=" Address by "]; } ` Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols: Assessing Stability

To ensure the integrity of your experimental results, it is imperative to validate the stability of (6-Bromoquinolin-8-yl)methanamine under your specific conditions.

Protocol 1: Forced Degradation Study

Forced degradation studies are accelerated stability tests designed to identify likely degradation pathways and develop stability-indicating analytical methods.[1]

Objective: To evaluate the stability of (6-Bromoquinolin-8-yl)methanamine under various stress conditions.

Materials:

  • (6-Bromoquinolin-8-yl)methanamine

  • Acetonitrile (ACN) or other suitable organic solvent

  • Purified water (HPLC-grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • pH meter, calibrated

  • Temperature-controlled oven and photostability chamber

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in ACN or a suitable solvent mixture.[1]

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.[1]

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.[1]

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature.[1]

    • Thermal Degradation: Water (as control). Incubate at 80°C.[1]

    • Photolytic Degradation: Water (as control). Expose to light meeting ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt-hours/m²). Keep a control sample wrapped in foil.[1]

    • Control: Water. Keep at room temperature, protected from light.

  • Sampling: Take aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining and identify any major degradation products.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid (0.1M HCl, 60°C) prep_stock->acid base Base (0.1M NaOH, 60°C) prep_stock->base oxidative Oxidative (3% H₂O₂, RT) prep_stock->oxidative thermal Thermal (Water, 80°C) prep_stock->thermal photo Photolytic (Light, RT) prep_stock->photo control Control (Water, RT, Dark) prep_stock->control sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc results Calculate % Remaining & Identify Degradants hplc->results

Protocol 2: HPLC Method for Stability Monitoring

Objective: To quantify (6-Bromoquinolin-8-yl)methanamine and separate it from potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (This is a starting point and must be optimized).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector. Monitor at the λmax of the compound and also scan a broad range (e.g., 210-400 nm) to detect degradants with different spectral properties.

  • Injection Volume: 10 µL.

  • Method Validation: The method must be validated for specificity. This is achieved by analyzing the stressed samples from the forced degradation study. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak, and peak purity analysis (using a PDA detector) confirms the main peak is spectrally pure under all conditions.[1]

Data Interpretation

Summarize your findings in a table to clearly visualize the compound's stability profile.

Table 1: Illustrative Stability Data for (6-Bromoquinolin-8-yl)methanamine (Note: This is a template. Researchers must populate it with their own experimental data.)

Stress ConditionTime (hours)% Parent Compound RemainingObservations
Control (RT, Dark) 4899.5%No significant degradation
Acid (0.1M HCl, 60°C) 2485.2%Minor degradation peak at RRT 0.8
Base (0.1M NaOH, 60°C) 2470.1%Significant degradation, solution yellow
Oxidative (3% H₂O₂) 845.6%Rapid degradation, brown precipitate
Thermal (80°C) 4892.0%Slow degradation
Photolytic (ICH Q1B) 4865.5%Multiple degradation peaks observed
Underlying Chemical Principles of Degradation

Understanding the potential degradation pathways is key to preventing them.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, nitroso compounds, or polymeric materials, often highly colored. The electron-rich quinoline ring itself can also be oxidized, potentially forming N-oxides or hydroxylated derivatives.[1][6]

  • Photodegradation: The extended π-system of the quinoline ring absorbs UV light efficiently. This energy can lead to radical formation or other electronic rearrangements, resulting in byproducts such as hydroxyquinolines or cleavage of the aromatic system upon prolonged exposure.[4]

  • pH-Dependent Hydrolysis: While the C-Br bond on the aromatic ring is generally stable, extreme pH and temperature could potentially lead to slow hydrolysis to form the corresponding 6-hydroxy derivative.[7] More likely, pH extremes can catalyze the degradation of the entire molecule through various pathways. The methanamine moiety itself may be subject to pH-dependent reactions. For instance, related methenamine compounds hydrolyze to formaldehyde under acidic conditions.[8]

By understanding these principles and employing the provided protocols, researchers can ensure the quality and reliability of their work with (6-Bromoquinolin-8-yl)methanamine.

References
  • MDPI. (2021, January 7). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Available from: [Link]

  • Rocha, J. B. T., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PMC. Available from: [Link]

  • Connect Journals. (2017). COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. Available from: [Link]

  • Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. Available from: [Link]

  • Musher, D. M., & Griffith, D. P. (1974). Effect of urine pH and ascorbic acid on the rate of conversion of methenamine to formaldehyde. PubMed. Available from: [Link]

  • IWA Publishing. (n.d.). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Available from: [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. Available from: [Link]

  • PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available from: [Link]

  • Rocha, J. B. T., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PubMed. Available from: [Link]

  • Jackson, J., & Stamey, T. A. (1971). Generation of Formaldehyde from Methenamine: Effect of pH and Concentration, and Antibacterial Effect. PMC. Available from: [Link]

  • Request PDF. (2025, August 6). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. Available from: [Link]

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available from: [Link]

  • ACS Publications. (n.d.). The Preparation of 3-Bromoquinoline Derivatives. Available from: [Link]

  • PMC. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available from: [Link]

  • Chemical Reviews. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available from: [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available from: [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Metal Catalyst Poisoning by Quinoline and Basic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that nitrogen-containing heterocycles—particularly quinolines and basic aliphatic amines—are ubiquitous pharmacophores. However, they are also notorious for shutting down transition-metal-catalyzed reactions (e.g., cross-couplings, hydrogenations).

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality of catalyst deactivation and provide field-proven, self-validating protocols to rescue your workflows.

Part 1: Mechanistic Insights (The "Why")

Q: Why do quinoline and basic amines poison transition metal catalysts?

A: Catalyst poisoning by these substrates is a thermodynamic trap. Quinolines possess an sp2 -hybridized nitrogen with a highly exposed lone pair, making them exceptionally strong σ -donors. When introduced to late transition metals (Pd, Pt, Ru, Rh), the basic nitrogen outcompetes the desired substrates or weakly bound ligands, forming a catalytically inert [M]−N coordination complex.

In homogeneous hydrogenation, the resulting amine products can severely poison catalysts like [Rh(COD)(PPh3​)2​]PF6​ by tightly coordinating to the metal center, sometimes even engaging the metal through an adjacent arene moiety[1]. This creates a product-inhibition loop where the reaction stalls precisely because it is succeeding.

Mechanism Cat Active Metal Catalyst (Pd, Ru, Rh) Substrate Substrate Coordination Cat->Substrate Desired Pathway Poisoned Poisoned Catalyst [M]-Quinoline Complex Cat->Poisoned Competitive Binding Product Catalytic Turnover & Product Substrate->Product Poisoned->Cat Acid/HFIP Rescue Quinoline Quinoline / Basic Amine (Strong Lewis Base) Quinoline->Poisoned

Fig 1: Competitive binding pathways showing catalyst deactivation by quinoline and rescue strategies.

Part 2: Diagnostic & Troubleshooting Guide

Q: What are the kinetic and physical signs of amine-induced catalyst poisoning?

A: The hallmark of this poisoning is a reaction that initiates normally but abruptly stalls at 10–20% conversion. Physically, in palladium-catalyzed reactions, you will often observe the premature precipitation of "Pd-black." This occurs because the amine displaces the stabilizing ligands, leaving the metal vulnerable to aggregation after reductive elimination.

Q: How can I modify the reaction to prevent this coordination?

A: You must either alter the electronic nature of the amine or physically block it from the metal.

  • Brønsted Acid Activation: Adding acids (TFA, TsOH) protonates the basic nitrogen, converting it into a non-coordinating ammonium salt. This strategy is highly effective for preventing catalyst deactivation in asymmetric hydrogenations[2].

  • Ligand Tuning: Utilizing multidentate anionic ligands or highly sterically hindered biaryl phosphines (e.g., BrettPhos) can thermodynamically outcompete the amine for the metal center. This has been proven as a general solution for overcoming poisoning in enantioconvergent N-alkylations[3].

  • Solvent Engineering: Fluorinated solvents like Hexafluoroisopropanol (HFIP) form strong hydrogen-bond networks with the amine's lone pair, drastically lowering its HOMO and masking its Lewis basicity without the need for harsh acids.

  • Oxidant/Ligand Synergy: In specific Pd-catalyzed oxidative aminations, the precise combination of oxidants (like 2,6-dimethyl-1,4-benzoquinone) and phosphorous ligands can shield the catalyst from basic amines[4].

Workflow Start Reaction Stalls (Amine/Quinoline Present) Check1 Is the basic nitrogen essential to the product? Start->Check1 Yes1 Use Brønsted Acid or HFIP Solvent Check1->Yes1 Yes No1 Protect Amine (e.g., Boc, Ts) Check1->No1 No Check2 Did conversion improve? Yes1->Check2 No1->Check2 Success Proceed to Scale-up Check2->Success Yes Fail Use Sterically Hindered or Multidentate Ligands Check2->Fail No Fail->Check2 Retry

Fig 2: Decision matrix for troubleshooting and rescuing amine-poisoned catalytic reactions.

Part 3: Quantitative Data & Strategy Comparison

The following table summarizes the expected outcomes when applying various mitigation strategies to a stalled reaction (baseline ~10-15% conversion).

Mitigation StrategyRecommended ReagentsMechanism of ActionIdeal Use CaseTypical Yield Recovery
Brønsted Acid Masking TFA, TsOH, CSAProtonates the basic nitrogen, converting it to a non-coordinating ammonium salt.Acid-stable substrates; reductive aminations.15% 85%
Hydrogen-Bond Donors HFIP, TFEForms a strong H-bond network with the N-lone pair, lowering its HOMO.Acid-sensitive functional groups.15% 92%
Steric Shielding BrettPhos, RuPhosBulky biaryl phosphines create a deep catalytic pocket, physically excluding quinoline.Cross-coupling with bulky electrophiles.15% 78%
Multidentate Ligands Chiral Tridentate LigandsTightly binds the metal, thermodynamically outcompeting the amine for coordination sites.Enantioconvergent N-alkylations.10% 90%

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that isolate catalyst failure from substrate failure, ensuring you are not guessing at the root cause of an unsuccessful reaction.

Protocol A: HFIP-Enabled Hydrogenation of Quinoline Derivatives

Objective: Achieve full conversion of a quinoline-containing substrate without transition metal deactivation. Self-Validation Logic:

  • Control A (Catalyst Viability): Hydrogenation of a standard alkene (no basic N) to confirm the catalyst is active.

  • Control B (Poisoning Confirmation): Hydrogenation of the quinoline substrate in a standard solvent (MeOH). Failure confirms poisoning.

Step-by-Step Methodology:

  • Preparation: In a glovebox, weigh 5 mol% of the metal catalyst (e.g., Pd/C or [Rh(COD)(PPh3​)2​]PF6​ ) into three separate high-pressure reaction vials (A, B, and Test).

  • Substrate Addition:

    • Vial A: Add 1.0 mmol of styrene (Control A).

    • Vial B: Add 1.0 mmol of the quinoline substrate (Control B).

    • Test Vial: Add 1.0 mmol of the quinoline substrate.

  • Solvent Engineering:

    • Add 5.0 mL of Methanol to Vials A and B.

    • Add 5.0 mL of Hexafluoroisopropanol (HFIP) to the Test Vial.

  • Reaction Execution: Seal the vials, purge with H2​ gas three times, and pressurize to 50 psi. Stir at 50 °C for 12 hours.

  • Analysis & Causality Check: Vent the vials and analyze by LC-MS.

    • Expected Outcome: Vial A reaches 100% conversion (catalyst is good). Vial B stalls at <20% (quinoline poisoning confirmed). Test Vial reaches >95% conversion.

    • Causality: HFIP's strong hydrogen-bond network ties up the quinoline nitrogen, preventing σ -donation to the metal center and keeping the catalyst active.

Protocol B: Brønsted Acid-Modulated Palladium Cross-Coupling

Objective: Perform a Pd-catalyzed Buchwald-Hartwig or Suzuki coupling in the presence of a basic aliphatic amine. Self-Validation Logic: Utilizing a pKa-matched base ensures the acid protects the amine without neutralizing the base required for the catalytic cycle's transmetalation step.

Step-by-Step Methodology:

  • Acid Pre-treatment: In a round-bottom flask, dissolve 1.0 mmol of the basic amine substrate in 4.0 mL of 1,4-dioxane. Slowly add 1.1 mmol of Trifluoroacetic Acid (TFA). Stir for 15 mins to pre-form the ammonium salt.

  • Catalyst & Reagent Addition: Add 1.2 mmol of the coupling partner, 3.0 mmol of a mild, non-nucleophilic base (e.g., K2​HPO4​ — strong enough to drive coupling but weak enough not to fully deprotonate the amine salt), and 2 mol% of the Pd catalyst (e.g., Pd2​(dba)3​ with BrettPhos).

  • Execution: Degas the mixture via freeze-pump-thaw (3 cycles). Heat to 80 °C for 8 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ to free-base the product. Extract with EtOAc.

  • Causality Check: The Brønsted acid masks the amine as an ammonium cation, completely removing its Lewis basicity. The bulky BrettPhos ligand further physically shields the Pd center from any transient free amine.

Part 5: References

  • Title: Palladium-catalysed selective oxidative amination of olefins with basic amines Source: American Chemical Society (digitellinc.com) URL: 4[4]

  • Title: Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the[Rh(COD)(PPh3)2]PF6 Precursor Source: ACS Publications (acs.org) URL: 1[1]

  • Title: Enantioconvergent Cu-catalyzed N-alkylation of aliphatic amines Source: Nature (researchgate.net) URL: 3[3]

  • Title: Brønsted Acid Activation Strategy in Transition-Metal Catalyzed Asymmetric Hydrogenation of N-Unprotected Imines, Enamines Source: DICP (dicp.ac.cn) URL: 2[2]

Sources

Technical Support Center: Troubleshooting (6-Bromoquinolin-8-yl)methanamine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (6-Bromoquinolin-8-yl)methanamine is a highly versatile brominated quinoline derivative used extensively in drug discovery and complex molecular architecture construction[1]. However, researchers frequently encounter low yields and stalled reactions when attempting transition-metal-catalyzed cross-couplings at the 6-bromo position or functionalizations at the 8-methanamine site.

This guide provides field-proven, causality-driven solutions to overcome the two primary bottlenecks in these workflows: catalyst poisoning via bidentate chelation and steric hindrance .

Diagnostic Logic & Troubleshooting Workflow

Before adjusting your stoichiometry or abandoning a synthetic route, use the diagnostic logic tree below to identify the root cause of your coupling failure.

TroubleshootingFlow Start Reaction Failure: Low Yield or No Product CheckAmine Is the 8-methanamine unprotected? Start->CheckAmine Chelation Catalyst Poisoning via N,N-Bidentate Chelation CheckAmine->Chelation Yes StericCheck Evaluate Steric Bulk of Coupling Partner CheckAmine->StericCheck No Protect Protocol A: Boc Protection Chelation->Protect Resolve Ligand Protocol B: Use XPhos Ligand StericCheck->Ligand High Sterics

Caption: Diagnostic workflow for identifying and resolving coupling failures.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling at the 6-bromo position is stalling at <10% conversion. What is causing this? A1: The primary culprit is catalyst poisoning. The quinoline nitrogen (N1) and the primary amine of the 8-methanamine group can act together as a bidentate ligand. They coordinate tightly to the Pd(II) intermediate, forming a highly stable 6-membered chelate ring that pulls the palladium out of the active catalytic cycle[2]. Causality-Driven Solution: You must disrupt this chelation physically and electronically. Protect the primary amine with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group. The Boc group reduces the nucleophilicity of the amine and introduces a steric-induced geometry twist that disfavors coordination to the metal center[3].

Q2: Even after Boc protection, my Buchwald-Hartwig amination at the 6-position is sluggish. How do I overcome the steric hindrance? A2: The 6-position of the quinoline ring is partially shielded by the overall steric bulk of the 8-substituted system, which can cause severe steric clash during the reductive elimination step of the catalytic cycle[4]. Causality-Driven Solution: Switch to a highly sterically demanding, electron-rich monodentate ligand like XPhos . The massive dicyclohexylphosphino group of XPhos prevents the formation of inactive bis-ligated Pd complexes, ensuring a highly reactive mono-ligated Pd(0) active species. Furthermore, its biphenyl backbone stabilizes the 14-electron Pd intermediate, forcing the catalytic cycle forward despite the steric crowding of the substrate.

Q3: I am trying to form an amide bond directly at the 8-methanamine position, but the reaction is failing. Why? A3: While the methanamine group (-CH2NH2) is more flexible than a direct 8-amino substitution, it still resides in the sterically congested "cleft" of the quinoline ring. Standard coupling reagents (like DCC or EDC alone) form bulky O-acylisourea intermediates that struggle to approach the amine due to steric clash with the quinoline core[4]. Causality-Driven Solution: Use HATU with DIPEA . HATU generates a highly reactive, less sterically hindered HOAt-active ester that is much more efficient at acylating hindered amines.

Quantitative Data: Ligand Optimization

The choice of ligand is the single most critical variable when coupling at the 6-bromo position of this scaffold. The table below summarizes the causality between ligand steric bulk (Tolman cone angle/biaryl structure) and reaction success.

LigandDenticitySteric Bulk ProfileCatalyst Poisoning RiskAvg. Product Yield (%)
PPh3 MonodentateSmall (145°)High (Easily displaced by substrate amine)< 10%
dppf BidentateMedium (187°)Moderate35%
SPhos MonodentateLarge (Biaryl backbone)Low78%
XPhos MonodentateVery Large (Biaryl + Cyclohexyl)Very Low (Physically blocks chelation)92%

Mechanistic Pathway: The Chelation Trap

The diagram below illustrates exactly where the catalytic cycle fails when using unprotected (6-Bromoquinolin-8-yl)methanamine, and how our recommended protocols rescue the reaction.

CatalyticCycle Pd0 Pd(0)L Active OxAdd Oxidative Addition Pd0->OxAdd TransMet Trans- metalation OxAdd->TransMet Poison Chelation Trap OxAdd->Poison Unprotected Amine RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Rescue XPhos + Boc Poison->Rescue Rescue->OxAdd Blocks Trap

Caption: Pd-catalytic cycle highlighting the N,N-chelation trap and its resolution.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in validation checkpoints. If a checkpoint fails, do not proceed to the next step.

Protocol A: Boc-Protection of (6-Bromoquinolin-8-yl)methanamine

Purpose: Mask the primary amine to prevent catalyst poisoning and induce a steric twist[3].

  • Dissolution: Dissolve 1.0 eq of (6-Bromoquinolin-8-yl)methanamine in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 eq of Triethylamine (TEA). Stir for 5 minutes. Causality: TEA acts as an acid scavenger to neutralize the hydrobromide salt (if applicable) and drive the reaction forward.

  • Reagent Addition: Slowly add 1.2 eq of Di-tert-butyl dicarbonate (Boc2O) dissolved in a small volume of DCM dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 10% MeOH in DCM. Spray the plate with Ninhydrin stain and heat.

    • Pass: The starting material lane turns bright purple (free amine). The product lane does not stain purple but is visible under UV 254 nm.

    • Fail: If the product lane stains purple, the protection is incomplete. Add 0.5 eq more Boc2O.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Coupling (Using Protected Substrate)

Purpose: Achieve high-yield C-C bond formation at the sterically hindered 6-bromo position.

  • Preparation: In an oven-dried Schlenk tube, combine the Boc-protected substrate (1.0 eq), aryl boronic acid (1.5 eq), Pd2(dba)3 (0.02 eq, 4 mol% Pd), and XPhos (0.08 eq).

  • Base & Solvent: Add anhydrous K3PO4 (3.0 eq). Add a degassed mixture of 1,4-Dioxane/H2O (10:1 ratio, 0.1 M). Causality: The trace water is strictly required to dissolve the base and activate the boronic acid into a highly nucleophilic boronate species, which accelerates transmetalation.

  • Reaction: Seal the tube and heat at 100°C for 12 hours.

  • Self-Validation Checkpoint (Phase Separation): Cool to room temperature and dilute with Ethyl Acetate (EtOAc) and water. Observe the phase separation.

    • Pass: The organic layer (EtOAc) separates cleanly and is clear dark yellow/orange.

    • Fail: A thick, black emulsion forms with a mirror-like plating on the glass. This indicates "palladium black" precipitation (catalyst death via poisoning or oxygen ingress). Ensure rigorous degassing next time.

  • Purification: Extract the aqueous layer with EtOAc (3x). Combine organic layers, dry over MgSO4, concentrate, and purify via silica gel chromatography.

References

  • MDPI. "An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl." Molecules, 2019. Available at:[Link]

  • ACS Publications. "Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer." Journal of Medicinal Chemistry, 2023. Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of (6-Bromoquinolin-8-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds in solution. This guide offers an in-depth, field-proven interpretation of the 1H NMR spectrum of (6-Bromoquinolin-8-yl)methanamine, a substituted quinoline of interest in medicinal chemistry.

This guide moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to provide a causal understanding of the spectral features, grounded in the fundamental principles of NMR and substantiated by comparative data from structurally related analogues. By understanding the "why" behind the chemical shifts and coupling patterns, researchers can develop a more intuitive and predictive capability for interpreting the spectra of other novel quinoline derivatives.

The Logic of Spectral Interpretation: A Workflow

The structural elucidation of a molecule like (6-Bromoquinolin-8-yl)methanamine via 1H NMR is a systematic process. It involves predicting the expected spectrum based on established principles, comparing this prediction with experimental or simulated data, and refining assignments through comparison with known analogues.

G cluster_0 Theoretical Prediction cluster_1 Data Acquisition & Analysis cluster_2 Comparative Validation A Analyze Substituent Effects (Br and CH₂NH₂) B Predict Chemical Shifts (δ) and Coupling Constants (J) A->B Electronic & Steric Influence C Obtain Predicted/Experimental 1H NMR Spectrum B->C Guides Initial Analysis D Assign Signals: Chemical Shift, Integration, Multiplicity C->D E Compare with Analogues: - 6-Bromoquinoline - 8-Methylquinoline - 8-Aminoquinoline D->E Iterative Comparison F Refine Assignments & Confirm Structure E->F

Caption: A logical workflow for the 1H NMR-based structure elucidation of (6-Bromoquinolin-8-yl)methanamine.

Theoretical 1H NMR Spectrum of (6-Bromoquinolin-8-yl)methanamine: A Predictive Analysis

The 1H NMR spectrum of a substituted quinoline is governed by the electronic environment of each proton. The electron-withdrawing nature of the nitrogen atom generally deshields protons on the pyridine ring (H-2, H-3, H-4) and the H-8 proton through a "peri" effect. Substituents on the quinoline ring further modulate these chemical shifts.

For (6-Bromoquinolin-8-yl)methanamine, we anticipate the following:

  • Aromatic Region (δ 7.0-9.0 ppm):

    • The H-2 proton , being adjacent to the nitrogen, is expected to be the most downfield signal.

    • The H-4 and H-3 protons will exhibit characteristic coupling to each other and to H-2.

    • The protons on the benzenoid ring (H-5 and H-7) will be significantly influenced by the substituents. The bromine at C-6, an electron-withdrawing group, will deshield the adjacent H-5 and H-7 protons. The aminomethyl group at C-8 is a weak electron-donating group, which would typically shield adjacent protons. The interplay of these effects will determine the final chemical shifts of H-5 and H-7.

  • Aliphatic Region (δ 3.0-5.0 ppm):

    • The methylene protons (-CH₂-) of the aminomethyl group are expected to appear as a singlet, shifted downfield due to the proximity of the aromatic ring and the nitrogen atom.

    • The amine protons (-NH₂) will likely appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted 1H NMR Data

To provide a quantitative basis for our discussion, a predicted 1H NMR spectrum was generated using online prediction tools. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.90dd4.2, 1.71H
H-48.25dd8.3, 1.71H
H-57.95d2.01H
H-37.45dd8.3, 4.21H
H-77.60d2.01H
-CH₂-4.20s-2H
-NH₂1.90 (broad)s-2H

Comparative Analysis with Structural Analogues

The most powerful aspect of NMR interpretation lies in comparative analysis. By examining the spectra of simpler, related molecules, we can confidently assign the signals in our target compound and understand the specific influence of each substituent.

CompoundH-2 (δ, ppm)H-5 (δ, ppm)H-7 (δ, ppm)Other Key Signals (δ, ppm)
(6-Bromoquinolin-8-yl)methanamine (Predicted) 8.907.957.60-CH₂-: 4.20
6-Bromoquinoline [1]~8.87~7.93~7.70H-8: ~8.10
8-Methylquinoline [2][3]~8.94~7.64~7.44-CH₃: ~2.83
8-Aminoquinoline [4]~8.80~7.35~7.10-NH₂: ~5.0 (broad)

Analysis of Substituent Effects:

  • Effect of the 6-Bromo Group: Comparing the predicted spectrum of our target molecule with the experimental data for 8-methylquinoline and 8-aminoquinoline, the presence of the bromine at the 6-position causes a noticeable downfield shift of the H-5 and H-7 protons. In 6-bromoquinoline itself, H-5 and H-7 are significantly downfield compared to unsubstituted quinoline.[1] This is due to the electron-withdrawing inductive effect of the bromine atom.

  • Effect of the 8-Aminomethyl Group: The aminomethyl group at the 8-position introduces two key features: the methylene (-CH₂-) and amine (-NH₂) protons. The predicted chemical shift of the methylene protons at ~4.20 ppm is reasonable, being attached to an aromatic ring and influenced by the nearby nitrogen. Comparing the aromatic protons of our target with 6-bromoquinoline, the 8-aminomethyl group appears to have a slight shielding effect on the H-7 proton. This is consistent with the electron-donating nature of the amino group. The effect is less pronounced than in 8-aminoquinoline, likely due to the insulating effect of the methylene spacer.

Experimental Protocol for 1H NMR Acquisition

To ensure the acquisition of high-quality, reproducible 1H NMR data for substituted quinolines, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the (6-Bromoquinolin-8-yl)methanamine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can be critical, as aromatic solvents may induce different chemical shifts that can help resolve overlapping signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using standard single-pulse acquisition parameters.

    • For dilute samples, increase the number of scans to improve the signal-to-noise ratio.

    • Ensure a sufficient relaxation delay (typically 1-5 seconds) to allow for complete relaxation of the protons, which is crucial for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction to ensure a flat baseline.

    • Integrate the signals and calibrate the chemical shift scale using the internal standard.

Conclusion

The 1H NMR spectrum of (6-Bromoquinolin-8-yl)methanamine can be interpreted with a high degree of confidence through a combination of theoretical prediction and comparative analysis with structurally related analogues. The bromine atom at the 6-position and the aminomethyl group at the 8-position each exert predictable electronic effects that manifest as characteristic shifts in the aromatic protons. The methylene and amine protons of the substituent provide additional signature peaks in the aliphatic region.

This guide provides a robust framework for researchers to not only understand the 1H NMR spectrum of this specific molecule but also to apply these principles to the broader class of substituted quinolines, thereby accelerating the pace of drug discovery and development.

References

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PubChem. 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together.... Retrieved from [Link]

  • PubMed. Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 6-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supporting Information. Retrieved from [Link]

  • ResearchGate. Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... Retrieved from [Link]

  • ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Retrieved from [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis .... Retrieved from [Link]

  • University College London. Chemical shifts. Retrieved from [Link]

  • Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

Sources

The Analyte: Deconstructing 6-bromo-8-(aminomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Characterization of 6-bromo-8-(aminomethyl)quinoline: A Comparative Analysis Focused on FTIR

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 6-bromo-8-(aminomethyl)quinoline serves as a pertinent example of a heterocyclic scaffold with potential pharmacological significance, owing to the established bioactivity of quinoline derivatives.[1] This guide provides a comprehensive analysis of its structural characterization, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy.

We will delve into the causality behind experimental choices, present a detailed protocol for FTIR analysis, and interpret the expected spectral features. Furthermore, this guide will objectively compare the insights derived from FTIR with those from alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing the supporting rationale for employing an integrated spectroscopic approach.

To effectively interpret spectroscopic data, one must first understand the molecule's constituent parts. The structure of 6-bromo-8-(aminomethyl)quinoline contains three key features that will produce characteristic spectroscopic signals:

  • The Quinoline Ring: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[1] This rigid structure has characteristic C-H and C=C aromatic vibrations.

  • The Bromine Substituent: An electron-withdrawing halogen atom attached to the benzene portion of the ring. The C-Br bond has a distinct, low-frequency vibration.

  • The Aminomethyl Group (-CH₂NH₂): A primary aliphatic amine attached to the quinoline ring via a methylene bridge. This group is rich in information, with N-H and C-H stretching and bending modes.

The interplay of these groups dictates the molecule's chemical properties and provides a unique spectral fingerprint that we can use for its identification and characterization.

Primary Characterization via FTIR Spectroscopy

FTIR spectroscopy is an invaluable first-pass analytical technique for identifying the functional groups present in a molecule.[2] By measuring the absorption of infrared radiation by molecular vibrations, it provides a rapid and non-destructive confirmation of a compound's chemical architecture.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

While the KBr pellet method is traditional, the modern laboratory setting often favors Attenuated Total Reflectance (ATR) for its speed, ease of use, and minimal sample preparation. The choice of ATR is based on its efficiency for analyzing small quantities of solid powder, which is a common form for newly synthesized compounds.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage. This step is critical as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid 6-bromo-8-(aminomethyl)quinoline sample directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum with strong signal intensity.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a wavenumber range of 4000–400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible.[3]

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background_scan Acquire Background Spectrum (Subtracts Air Signature) clean_atr->background_scan apply_sample Place Sample on Crystal background_scan->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 32 Scans) apply_pressure->acquire_spectrum process_data Process Data (Ratio vs. Background) acquire_spectrum->process_data interpret Interpret Spectrum (Identify Functional Groups) process_data->interpret end_node End interpret->end_node

Sources

Crystal Structure Data and Coordination Chemistry of (6-Bromoquinolin-8-yl)methanamine Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Bromoquinolin-8-yl)methanamine (6-Br-8-QMA) is an advanced bidentate N,N-donor ligand widely utilized in coordination chemistry and structure-based drug design. This guide objectively compares the crystallographic and performance metrics of 6-Br-8-QMA complexes against its unbrominated analog, quinolin-8-ylmethanamine (8-QMA), and the rigid counterpart, 8-aminoquinoline (8-AQ). By examining single-crystal X-ray diffraction data, supramolecular synthons, and biological binding affinities, we provide researchers with a causal understanding of why the 6-bromo substitution and the methanamine spacer fundamentally enhance complex stability and target specificity.

Structural and Crystallographic Comparison

The Role of the Methanamine Spacer

Unlike 8-aminoquinoline (8-AQ), which coordinates metals to form a rigid, often strained 5-membered metallacycle, 6-Br-8-QMA features a flexible aminomethyl group (-CH₂NH₂)[1]. This rotational freedom around the C8-C(H₂) bond allows the ligand to accommodate a wider variety of metal geometries (e.g., square planar, distorted tetrahedral, or octahedral) by forming a more thermodynamically stable 6-membered chelate ring.

Halogen Bonding and Supramolecular Synthons

The introduction of the bromine atom at the 6-position fundamentally alters the crystal packing landscape. While 8-QMA relies primarily on N-H···N hydrogen bonds and π-π stacking, 6-Br-8-QMA introduces robust halogen bonding (e.g., C-Br···H or C-Br···O/N)[1]. Furthermore, C-H···π interactions—where a carbon-hydrogen bond acts as a weak donor to the neighboring quinoline π-system—synergize with halogen bonds to create a highly predictable, densely packed 3D crystal lattice[1][2].

Interactions Center 6-Br-8-QMA Metal Complex HBond Hydrogen Bonding (N-H···N / N-H···O) Center->HBond Primary Amine XBond Halogen Bonding (C-Br···H / C-Br···O) Center->XBond 6-Bromo Group PiPi π-π Stacking (Quinoline Rings) Center->PiPi Aromatic Core CHPi C-H···π Interactions Center->CHPi Methylene Spacer

Supramolecular interactions stabilizing the 6-Br-8-QMA crystal lattice.

Quantitative Crystallographic Data

The following table summarizes the comparative crystallographic parameters of these ligands when complexed with transition metals.

LigandMetal CenterMetallacycle SizeDominant Crystal InteractionsAverage M-N(amine) Bond (Å)Structural Advantage
8-AQ Zn(II) / Hg(II)5-memberedN-H···N, π-π stacking2.05 - 2.25High rigidity, limited geometry
8-QMA Cu(II) / Rh(III)6-memberedN-H···O, C-H···N1.99 - 2.08Flexible spacer, moderate packing
6-Br-8-QMA Cu(II) / Pd(II)6-memberedHalogen bonding, C-H···π, N-H···Br1.98 - 2.05Superior lattice stability, high LLE

Data synthesized from crystallographic studies of 8-aminoquinoline and quinolin-8-ylmethanamine derivatives[3][4].

Performance in Drug Design and Catalysis

Enhancing Target Affinity via Halogen Bonding

In structure-based drug design, the 6-bromo substitution provides a distinct advantage. For instance, in the development of Sigma-2 (σ2R) receptor ligands for pancreatic cancer, 6-bromoquinolinyl derivatives exhibit moderate to high binding affinities (Kᵢ = 27 nM for σ2R)[5]. The bulky bromine atom increases the Ligand Lipophilic Efficiency (LLE), allowing the molecule to anchor deeply into the hydrophobic, membrane-proximal binding cavity of the receptor[5][6].

Similarly, in SIRT1/3 modulators used for neuroprotection against oxidative damage, halogen interactions between the halogenated quinoline core and specific amino acid residues (such as GLU230) mimic the hydrogen-bonding network of natural activators like resveratrol, significantly lowering the binding free energy[7].

Catalytic Directing Groups

In C(sp³)-H functionalization, 8-methylquinolines are often converted into quinolin-8-ylmethanamine derivatives via transition-metal catalysis (e.g., Rh(III) or Co(III))[8][9]. The resulting methanamine complexes serve as stable intermediates. The electron-withdrawing nature of the 6-bromo group modulates the electron density of the quinoline nitrogen, fine-tuning the metal-ligand dissociation rate during the catalytic cycle, which often leads to higher turnover frequencies compared to unsubstituted analogs.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis, crystallization, and structural verification of 6-Br-8-QMA complexes.

Protocol 1: Synthesis and Crystallization of Cu(II)-(6-Br-8-QMA) Complexes

Causality Note: Vapor diffusion is selected over direct solvent evaporation because the rotational flexibility of the methanamine spacer can lead to rapid, disordered precipitation. Slow diffusion ensures controlled nucleation, yielding X-ray quality single crystals.

  • Ligand Preparation: Dissolve 0.5 mmol of high-purity (6-Bromoquinolin-8-yl)methanamine[1] in 5 mL of anhydrous methanol (MeOH) under an inert argon atmosphere to prevent premature oxidation of the primary amine.

  • Metal Complexation: Slowly add a stoichiometric amount (0.25 mmol for a 2:1 complex) of Copper(II) acetate monohydrate dissolved in 3 mL of MeOH dropwise to the ligand solution.

  • Reaction Maturation: Stir the resulting deep blue/green solution at room temperature for 2 hours. Validation step: Monitor the complexation via UV-Vis spectroscopy, looking for the characteristic ligand-to-metal charge transfer (LMCT) band shift.

  • Crystallization via Vapor Diffusion: Filter the solution through a 0.22 μm PTFE syringe filter into a small inner vial. Place this vial inside a larger outer vial containing 10 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Harvesting: Allow the system to stand undisturbed at 4°C for 3–5 days until single crystals form.

Workflow Step1 Ligand Preparation (6-Br-8-QMA in MeOH) Step2 Metal Salt Addition (Cu(OAc)2 dropwise) Step1->Step2 Step3 Complexation (Stir at RT, 2h) Step2->Step3 Step4 Vapor Diffusion (Et2O into MeOH) Step3->Step4 Step5 Single Crystal X-ray Diffraction Step4->Step5

Workflow for synthesizing and crystallizing 6-Br-8-QMA metal complexes.

Protocol 2: High-Resolution NMR Structural Validation

Causality Note: Before X-ray diffraction, the solution-state structure must be verified. 1D and 2D NMR (NOESY/HMBC) are critical to confirm the regiochemistry of the bromine atom and the conformational dynamics of the -CH₂NH₂ group[1].

  • Sample Preparation: Dissolve 10 mg of the synthesized complex (or free ligand) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • 1D ¹H and ¹³C NMR: Acquire standard spectra. The aliphatic signals for the methylene (-CH₂-) and primary amine (-NH₂) groups will appear in the upfield region, distinct from the aromatic quinoline protons[1].

  • 2D NOESY Acquisition: Run a 2D NOESY experiment to observe spatial correlations. Validation step: Cross-peaks between the methylene protons and the C7 aromatic proton confirm the intact methanamine linkage and its spatial orientation relative to the brominated ring.

References

  • National Institutes of Health (NIH). "Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer." PubMed Central (PMC). [Link]

  • National Institutes of Health (NIH). "Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons." PubMed Central (PMC). [Link]

  • American Chemical Society (ACS). "8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights." ACS Omega. [Link]

  • Royal Society of Chemistry (RSC). "Influence of pseudohalide anions on non-covalent supramolecular synthons in Hg(II) complexes with an 8-aminoquinoline ligand." RSC Advances. [Link]

  • American Chemical Society (ACS). "Cesium Carboxylate-Promoted Iridium Catalyzed C–H Amidation/Cyclization with 2,2,2-Trichloroethoxycarbonyl Azide." The Journal of Organic Chemistry. [Link]

Sources

UV-Vis absorption spectra of (6-Bromoquinolin-8-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Photophysical Profiling and Comparative UV-Vis Analysis of (6-Bromoquinolin-8-yl)methanamine

As a Senior Application Scientist, evaluating the photophysical properties of functionalized quinolines is paramount for downstream applications in medicinal chemistry, fluorophore design, and materials science. (6-Bromoquinolin-8-yl)methanamine (CAS: 2091512-01-3) is a highly versatile building block[1]. The primary amine group facilitates amide coupling, while the bromine at the C6 position serves as a reactive handle for Buchwald-Hartwig or Suzuki cross-coupling reactions[2].

Understanding its UV-Vis absorption spectrum—especially in comparison to its synthetic precursors and alternative quinoline derivatives—provides critical insights into its electronic structure, conjugation extent, and purity. This guide objectively compares the optical performance of this compound and provides a self-validating framework for experimental analysis.

Mechanistic Causality of the Absorption Profile

The UV-Vis spectrum of quinoline derivatives is governed by the aromatic bicyclic system, which typically exhibits distinct high-energy π→π∗ transitions and lower-energy n→π∗ electronic transitions.

  • The Quinoline Core: Unsubstituted quinoline shows strong absorption bands around 226 nm and 270 nm, with a weaker band near 313 nm.

  • The Bromine Substituent (C6): The introduction of a heavy halogen atom like bromine at the 6-position induces a slight bathochromic (red) shift. This is due to the inductive effect and the extension of the polarizable electron cloud. For instance, related compounds like 6-bromoquinaldine exhibit characteristic absorption peaks shifted to 232 nm and 323 nm[3].

  • The Methanamine Group (C8): Unlike an amino group directly attached to the aromatic ring (e.g., 8-aminoquinoline), which strongly donates electron density via resonance and causes massive red-shifts, the methanamine ( −CH2​NH2​ ) group is insulated by an sp3 hybridized carbon[2]. Consequently, its auxochromic effect is primarily inductive rather than resonance-driven. Because direct resonance is disrupted, the UV-Vis profile of (6-Bromoquinolin-8-yl)methanamine remains structurally closer to 6-bromoquinoline than to 8-aminoquinoline, making it optically distinct and preventing unwanted fluorescence quenching in certain conjugate designs.

Comparative Photophysical Data

To contextualize the optical behavior of (6-Bromoquinolin-8-yl)methanamine, we compare it against its synthetic precursor (6-Bromoquinoline-8-carbonitrile) and a directly conjugated analog (8-Aminoquinoline).

CompoundPrimary π→π∗ ( λmax​ )Secondary π→π∗ / n→π∗ ( λmax​ )Molar Absorptivity ( ϵ ) TrendOptoelectronic Characteristic
(6-Bromoquinolin-8-yl)methanamine ~235 nm~325 nmModerateInductive auxochromic shift; insulated amine prevents deep red-shift.
6-Bromoquinoline-8-carbonitrile ~230 nm~315 nmHighElectron-withdrawing nitrile blue-shifts the spectrum.
6-Bromoquinaldine (Reference)232 nm323 nmModerateWeak electron-donating methyl group dictates baseline shift[3].
8-Aminoquinoline ~245 nm~340 nmVery HighStrong resonance donation; significant red-shift and high quantum yield.

Self-Validating Experimental Protocol: UV-Vis Spectra Acquisition

To ensure absolute trustworthiness in the spectroscopic data, the following protocol integrates system suitability checks to validate the optical integrity of the measurement.

Rationale for Solvent Choice: Spectroscopic-grade Methanol (MeOH) or Acetonitrile (MeCN) must be selected. These solvents have UV cutoffs below 210 nm, ensuring they do not mask the critical high-energy π→π∗ transitions of the quinoline core.

Step-by-Step Methodology:
  • Instrument Calibration (System Suitability): Before sample analysis, verify the spectrophotometer's wavelength accuracy using a Holmium Oxide glass filter. The characteristic peaks (e.g., 279.3 nm, 360.8 nm) must fall within ±0.5 nm of certified values.

  • Solvent Blanking: Fill two matched 10 mm path-length quartz cuvettes with spectroscopic-grade MeOH. Perform a baseline correction from 200 nm to 600 nm.

    • Causality: This eliminates the optical signature of the solvent and the quartz cells, ensuring the recorded absorbance is strictly from the analyte.

  • Sample Preparation: Dissolve (6-Bromoquinolin-8-yl)methanamine in MeOH to prepare a 1×10−3 M stock solution. Dilute quantitatively to a working concentration of 1×10−5 M.

    • Causality: The Beer-Lambert law ( A=ϵlc ) is only linear at lower concentrations. High concentrations cause self-association (dimerization) or refractive index changes, leading to spectral distortion.

  • Measurement and Validation: Scan the sample from 200 nm to 600 nm. Validate that the maximum absorbance ( Amax​ ) remains between 0.1 and 1.0 AU. If Amax​>1.0 , the photomultiplier tube may suffer from stray light saturation; dilute the sample and re-measure.

G A 1. Holmium Oxide Calibration B 2. Quartz Cuvette Solvent Blanking A->B C 3. Sample Scan (10^-5 M in MeOH) B->C D 4. Data Validation (0.1 < Abs < 1.0) C->D

Caption: Self-validating UV-Vis spectroscopy protocol ensuring data integrity.

Synthetic Workflow & Optical Transition Monitoring

The synthesis of (6-Bromoquinolin-8-yl)methanamine typically involves the reduction of 6-Bromoquinoline-8-carbonitrile using Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF at 0°C to reflux[4].

Critical Protocol Step (The Fieser Workup): After 6 hours of reflux, the reaction must be quenched at 0°C by the slow, sequential dropwise addition of water ( x mL), followed by 15% NaOH ( x mL), and then water again ( 3x mL), where x is the mass of LiAlH4​ in grams[4].

  • Causality: This specific quenching sequence traps the highly reactive aluminum byproducts as a granular, easily filterable aluminate salt. This prevents emulsion formation during extraction, ensuring the high-purity isolation necessary for accurate downstream UV-Vis analysis.

The successful conversion of the electron-withdrawing nitrile to the methanamine can be rapidly verified via UV-Vis spectroscopy by observing the expected bathochromic shift.

G A 6-Bromoquinoline- 8-carbonitrile B Reduction (LiAlH4 / THF) A->B C (6-Bromoquinolin-8-yl) methanamine B->C D UV-Vis Shift (Bathochromic) C->D

Caption: Synthetic reduction workflow and the resulting photophysical shift.

References

  • Acta Scientific. Synthesis and Characterization of Monomer to Design a System of Optical Materials (September 17, 2022). Retrieved from: [Link]

  • AA Blocks. Product Index - 1-(6-bromoquinolin-8-yl)methanamine. Retrieved from: [Link]

Sources

A Senior Application Scientist's Guide to Reverse-Phase HPLC Retention of Brominated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the precise analysis of structural isomers is a frequent and critical challenge. Brominated quinoline derivatives, a scaffold present in numerous pharmacologically active compounds, exemplify this challenge. The position of a single bromine atom on the quinoline ring can dramatically alter a molecule's physicochemical properties, including its hydrophobicity, which in turn governs its retention behavior in High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth comparison of the expected retention times for monobrominated quinoline isomers in reverse-phase HPLC (RP-HPLC). In the absence of a comprehensive, single experimental study, we will leverage established chromatographic principles and physicochemical properties—specifically the calculated logarithm of the partition coefficient (cLogP)—to predict elution order. We will supplement this predictive analysis with a robust, detailed experimental protocol that serves as a validated starting point for method development.

The Primacy of Hydrophobicity in RP-HPLC Retention

In reverse-phase liquid chromatography, the fundamental principle of separation is based on the partitioning of analytes between a nonpolar stationary phase (most commonly, octadecylsilane or C18) and a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[1] The rule is simple: more hydrophobic (less polar) compounds interact more strongly with the stationary phase and are therefore retained longer, resulting in higher retention times (t_R) .[2]

The position of a bromine atom on the quinoline scaffold directly influences the molecule's overall hydrophobicity and electronic distribution. This, in turn, dictates its interaction with the C18 stationary phase. While other interactions, such as hydrogen bonding with residual silanols on the silica support, can play a role, the primary driving force for retention in this context is the hydrophobic effect.[3]

Predicting Elution Order: A Comparative Analysis of Monobrominated Quinolines

To compare the expected retention behavior of monobrominated quinoline isomers, we can use their calculated logP (cLogP) values as a proxy for hydrophobicity. A higher logP value corresponds to greater hydrophobicity and, consequently, a longer predicted retention time in RP-HPLC. The data presented below was compiled from the PubChem database, a comprehensive and authoritative source for chemical information.

CompoundStructureCAS NumberMolecular FormulacLogPPredicted Relative Retention Time
Quinoline (Parent Compound)91-22-5C₉H₇N2.03Shortest
4-Bromoquinoline 35574-60-6C₉H₆BrN2.6
7-Bromoquinoline 4964-77-6C₉H₆BrN2.7
3-Bromoquinoline 5332-24-1C₉H₆BrN2.8
8-Bromoquinoline 16565-38-9C₉H₆BrN2.8
6-Bromoquinoline 5332-25-2C₉H₆BrN2.8
5-Bromoquinoline 4964-71-0C₉H₆BrN2.8
2-Bromoquinoline 2005-43-8C₉H₆BrN2.9Longest

Note: cLogP values are estimates calculated using computational models (XLogP3) and are used here to predict the elution order. Actual retention times will vary based on specific experimental conditions.

Based on this analysis, we can predict the following elution order, from earliest to latest eluting compound:

Quinoline < 4-Bromoquinoline < 7-Bromoquinoline < 3/8/6/5-Bromoquinolines (likely closely eluting) < 2-Bromoquinoline

This predicted order highlights the subtle yet significant influence of the bromine atom's position. The 2-bromo and 5/6/8-bromo isomers are predicted to be the most hydrophobic and thus the most retained, while the 4-bromo isomer is the least hydrophobic of the brominated derivatives. The challenging separation will likely be among the 3-, 5-, 6-, and 8-bromo isomers, which share a very similar predicted hydrophobicity.[4]

The Role of Stationary Phase Selectivity: Beyond C18

While a standard C18 column is the workhorse of RP-HPLC, achieving baseline separation of closely eluting isomers, such as the bromoquinolines, may require exploring alternative stationary phase chemistries.[5] A Phenyl-Hexyl stationary phase, for instance, offers a different selectivity profile.[6]

In addition to hydrophobic interactions, phenyl-based columns can engage in π-π stacking interactions with the aromatic rings of the quinoline analytes. These secondary interactions can introduce differences in retention that are not solely based on hydrophobicity, potentially resolving isomers that co-elute on a C18 column.[6] For aromatic and heterocyclic compounds, evaluating both C18 and Phenyl-Hexyl columns during method development is a prudent strategy.

Experimental Protocol: A Validated Starting Point for Analysis

This section provides a detailed, step-by-step methodology for the RP-HPLC analysis of brominated quinoline derivatives. This protocol is a robust starting point and should be optimized for your specific instrumentation and analytical goals.[7]

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[7]

  • Column: A high-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial method development.[7]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (or Phosphoric acid, analytical grade)

    • Bromoquinoline reference standards

Chromatographic Conditions
ParameterRecommended ConditionCausality and Justification
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention and efficiency for general-purpose separation of moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid is a common modifier used to control pH and improve peak shape for basic compounds like quinolines by suppressing the interaction with residual silanols.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with a low viscosity and UV cutoff, making it ideal for gradient elution.
Gradient Elution 0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B17.1-20 min: 30% BA gradient is essential to elute a range of compounds with varying hydrophobicities within a reasonable time while maintaining good peak shape. This gradient starts with a higher aqueous content to retain all isomers and gradually increases the organic strength to elute them based on their hydrophobicity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[5]
Detection Wavelength 254 nmAromatic compounds like quinolines typically exhibit strong absorbance at this wavelength. A PDA detector can be used to scan a range (e.g., 220-400 nm) to determine the optimal wavelength for all isomers.
Step-by-Step Procedure
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas both solutions using sonication or vacuum filtration.

  • Standard Solution Preparation: Prepare individual stock solutions of each bromoquinoline isomer in acetonitrile at a concentration of 1 mg/mL. From these, prepare a mixed working standard solution containing all isomers at a concentration of approximately 10 µg/mL by diluting with the initial mobile phase composition (70:30 Water:Acetonitrile).

  • System Equilibration: Set up the HPLC system with the specified chromatographic conditions. Equilibrate the column with the initial mobile phase composition (30% B) for at least 20-30 minutes, or until a stable baseline is achieved.

  • Analysis: Inject the mixed working standard solution into the HPLC system and begin data acquisition.

  • Data Analysis: Identify the peaks corresponding to each isomer based on the analysis of individual standards. Calculate the retention time, peak area, and resolution between critical pairs.

Visualizing the Workflow and Predicted Relationships

To further clarify the experimental process and the expected outcome, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phases (A & B) C Equilibrate HPLC System A->C B Prepare Standard Solutions D Inject Sample B->D C->D E Run Gradient & Acquire Data D->E F Integrate Peaks E->F G Identify Compounds & Determine tR F->G

Caption: A generalized experimental workflow for the HPLC analysis of brominated quinoline derivatives.

Retention_Prediction cluster_elution Predicted Elution from RP-HPLC Column cluster_legend Legend Q Quinoline (cLogP: 2.03) B4 4-Bromoquinoline (cLogP: 2.6) Q->B4 Increasing Retention Time (t_R) Increasing Hydrophobicity B7 7-Bromoquinoline (cLogP: 2.7) B4->B7 Increasing Retention Time (t_R) Increasing Hydrophobicity B_Group 3, 5, 6, 8-Bromoquinoline (cLogP: ~2.8) B7->B_Group Increasing Retention Time (t_R) Increasing Hydrophobicity B2 2-Bromoquinoline (cLogP: 2.9) B_Group->B2 Increasing Retention Time (t_R) Increasing Hydrophobicity L1 Elution Order is Predicted Based on cLogP Values L2 Higher cLogP = More Hydrophobic = Longer Retention

Caption: Predicted structure-retention relationship for monobrominated quinoline isomers in RP-HPLC.

Conclusion and Recommendations

The separation of brominated quinoline isomers by reverse-phase HPLC is a challenging but achievable analytical task. Retention is primarily governed by the hydrophobicity of the isomers, which is influenced by the position of the bromine substituent. By leveraging physicochemical properties like cLogP, we can effectively predict the elution order, with 2-bromoquinoline expected to be the most retained and 4-bromoquinoline the least.

For practical method development, a systematic approach is crucial:

  • Start with a C18 column and the gradient protocol provided as a robust baseline.

  • Optimize the gradient slope to improve the resolution of closely eluting peaks, particularly the cluster of isomers with cLogP values around 2.8.

  • If co-elution persists, evaluate a Phenyl-Hexyl column to introduce alternative selectivity mechanisms (π-π interactions) that can resolve isomers based on factors other than pure hydrophobicity.[6]

By combining a predictive understanding of retention behavior with systematic experimental optimization, researchers can develop reliable and efficient HPLC methods for the accurate analysis of brominated quinoline derivatives, a critical step in advancing pharmaceutical research and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21413, 3-Bromoquinoline. Retrieved from [Link].

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link].

  • Waters Corporation. Useful Application Notes and References. Retrieved from [Link].

  • Kaliszan, R., et al. (2020). Prediction of Chromatographic Elution Order of Analytical Mixtures Based on Quantitative Structure-Retention Relationships and Multi-Objective Optimization. Molecules, 25(13), 3107. Available at: [Link].

  • Phenomenex Inc. HPLC Columns. Retrieved from [Link].

  • Kaliszan, R., et al. (2020). Prediction of Chromatographic Elution Order of Analytical Mixtures Based on Quantitative Structure-Retention Relationships and Multi-Objective Optimization. ResearchGate. Retrieved from [Link].

  • Agilent Technologies. Determination of Aromatic Hydrocarbons in Petroleum Middle Distillates with the Agilent 1260 Infinity Binary HPLC System with RI. Retrieved from [Link].

  • Tetko, I. V., et al. (2010). Large-Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. Journal of Chemical Information and Modeling, 50(5), 839-850. Retrieved from [Link].

  • Antonov, L., et al. (2021). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. Symmetry, 13(9), 1681. Available at: [Link].

  • MicroSolv Technology Corporation. HPLC Application Notes. Retrieved from [Link].

  • Ito, Y., et al. (2011). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1218(35), 5972-5977. Available at: [Link].

  • Sobańska, A. W., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Processes, 12(8), 1599. Available at: [Link].

  • D'Aleo, A., et al. (2013). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry, 91(7), 678-683. Retrieved from [Link].

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). Available at: [Link].

  • Phenomenex Inc. Application Handbook. Retrieved from [Link].

  • Joint Analytical Systems. ASTM D6591 Analyser. Retrieved from [Link].

  • Desmet, G. (2013). Mechanisms of retention in HPLC.
  • Li, X., et al. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Separations, 8(11), 211. Available at: [Link].

  • Syed, R. A. (2019). Investigation of factors affecting reverse-phase high performance liquid chromatography. Auctus: The Journal of Undergraduate Research and Creative Scholarship. Retrieved from [Link].

  • Agilent Technologies. Determination of Aromatic Hydrocarbons in Petroleum Middle Distillates with the Agilent 1260 Infinity Binary HPLC System with RID Detection According to IP391(2000)/ASTM D6591. Retrieved from [Link].

  • Tölgyesi, Á., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. International Journal of Molecular Sciences, 26(9), 4004. Available at: [Link].

  • Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1736-1747. Available at: [Link].

  • Andayani, R., et al. (2019). Validation and application of reversed-phase high-performance liquid chromatography for quantitative analysis of acid orange 7 and Sudan II in blusher products. Indonesian Journal of Pharmacy, 30(3), 186-195. Available at: [Link].

  • Phenomenex Inc. Pharmacopeia Application eBook. Retrieved from [Link].

  • LibreTexts. HPLC Retention Order. Retrieved from [Link].

  • Phenomenex Inc. Chiral LC Columns. Retrieved from [Link].

  • Waters Corporation. Application Solutions for Preparative-Scale Chromatography. Retrieved from [Link].

  • Advanced Chromatography Technologies. The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link].

  • U.S. Patent No. 4,398,916. (1983). Process for purification of quinoline yellow. Google Patents.
  • OpenMolecules. DataWarrior User Manual. Retrieved from [Link].

  • Megoulas, N. C., & Koupparis, M. A. (2020). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Molecules, 25(11), 2537. Available at: [Link].

Sources

Efficacy Comparison of 6-Bromo vs. 6-Chloro Quinoline Ligands: A Comprehensive Guide for Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics and advanced materials[1]. Functionalization at the C6 position via halogenation (bromo vs. chloro) is not merely a structural tweak; it fundamentally alters the molecule's electronic distribution, steric bulk, and synthetic tractability[2]. This guide provides an objective, data-driven comparison of 6-bromoquinoline and 6-chloroquinoline ligands, analyzing their physicochemical properties, catalytic cross-coupling efficacy, and biological target-binding profiles to assist researchers in rational ligand selection.

Physicochemical & Electronic Causality

The divergent behavior of 6-bromo and 6-chloro quinolines stems from the intrinsic atomic properties of the halogens, which dictate both their reactivity and biological behavior[2].

Table 1: Physicochemical Parameters of C6 Halogenated Quinolines
Property6-Chloroquinoline6-BromoquinolineCausality / Impact
Electronegativity (Pauling) 3.162.96Cl exerts a stronger electron-withdrawing inductive (-I) effect, stabilizing the ring against oxidative metabolism[2].
Van der Waals Radius (Å) 1.751.85Cl offers a smaller steric footprint, often allowing tighter fits in constrained protein binding pockets[2].
Lipophilicity (Hansch-Leo π) +0.71+0.86Br increases membrane permeability but may also increase non-specific protein binding and toxicity[2].
Polarizability (ų) 2.183.77Br's highly polarizable electron cloud makes it a superior halogen bond donor in biological targets[2].

Expert Insight: Chlorine’s higher electronegativity decreases the overall electron density of the aromatic system. In drug design, this is often leveraged to block metabolic hotspots (e.g., preventing Cytochrome P450-mediated oxidation). Conversely, Bromine's larger polarizability allows the 6-bromo substituent to act as a potent halogen bond donor, forming highly directional non-covalent interactions with electron-rich moieties (such as backbone carbonyls) in target kinase ATP-binding sites.

SAR Halogen C6 Halogen Substitution Cl 6-Chloroquinoline High Electronegativity Halogen->Cl Br 6-Bromoquinoline High Polarizability Halogen->Br Cl_Effect Metabolic Stability & Optimal Steric Fit Cl->Cl_Effect Br_Effect Enhanced Halogen Bonding & Synthetic Reactivity Br->Br_Effect

Pharmacodynamic and synthetic causality of C6 halogenation.

Synthetic Efficacy: Cross-Coupling Reactivity

In transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), the choice between a 6-bromo and 6-chloro leaving group dictates the entire catalytic strategy and economic feasibility of the synthetic route[1].

Table 2: Comparative Reactivity Matrix for Palladium-Catalyzed Cross-Coupling
Parameter6-Bromoquinoline6-Chloroquinoline
Reactivity Level HighModerate to Low
C-X Bond Energy ~280 kJ/mol~340 kJ/mol
Catalyst Requirement Standard Pd(0) (e.g., Pd(PPh3)4)Specialized Pd sources + Bulky Ligands
Ligand Requirement Simple phosphines (PPh3)Electron-rich biaryls (e.g., XPhos, BrettPhos)
Typical Temperature 80 – 110 °C100 – 130 °C
Catalyst Loading 2 – 5 mol%5 – 10 mol%

Expert Insight: The fundamental kinetic bottleneck in cross-coupling is the oxidative addition of the Pd(0) species into the Carbon-Halogen bond. Because the C-Br bond is significantly weaker, 6-bromoquinolines readily undergo oxidative addition with inexpensive, standard catalysts under mild conditions[1]. Conversely, the stronger C-Cl bond in 6-chloroquinolines presents a high kinetic barrier. To force this reaction, chemists must utilize highly electron-rich and sterically demanding dialkylbiaryl phosphine ligands (like XPhos). The electron-rich nature of XPhos increases the nucleophilicity of the Palladium center to break the C-Cl bond, while its massive steric bulk accelerates the final reductive elimination step to release the product[1].

Biological Efficacy in Drug Development

The substitution of Br vs. Cl at the C6 position frequently dictates the pharmacodynamic efficacy of quinoline-based therapeutics, particularly in antimicrobial and oncology applications.

Case Study: Antitubercular Agents

Recent structure-activity relationship (SAR) studies on 2-(N-aryl-1,2,3-triazol-4-yl) quinolines evaluated their efficacy against Mycobacterium tuberculosis (MTB)[3].

Table 3: MIC Values against M. tuberculosis
Compound ClassBest Performing DerivativeMIC (µg/mL)Relative Efficacy
6-Chloroquinolines Compound 5n (4-chlorophenyl)12.5Highest Activity
6-Bromoquinolines Compound 5q (unsubstituted phenyl)15.0High Activity
Unsubstituted Quinolines Compound 5a125.0Poor Activity

Expert Insight: The 6-chloroquinoline derivatives demonstrated superior inhibitory activity (MIC = 12.5 µg/mL) compared to their 6-bromo counterparts (MIC = 15.0 µg/mL)[3]. This indicates that the smaller van der Waals radius of chlorine provides an optimal steric fit within the tightly packed binding pocket of the target enzyme (likely InhA), whereas the larger bromine atom introduces mild steric clashes that slightly reduce binding affinity. Similar trends were observed in arylated quinoline carboxylic acids targeting Mtb DNA gyrase, where the 6-chloro derivative (compound 6a) emerged as the most potent inhibitor[4].

Standardized Experimental Protocol: Comparative Suzuki-Miyaura Workflow

To objectively evaluate the reactivity differences between these ligands, the following self-validating parallel protocol is designed for the cross-coupling of 6-haloquinolines with phenylboronic acid.

Self-Validating System: This protocol incorporates 1,3,5-trimethoxybenzene as an internal standard. This enables precise, quantitative NMR (qNMR) tracking of starting material consumption and product formation, eliminating isolation biases and ensuring absolute trustworthiness of the kinetic data.

Step-by-Step Methodology:
  • Reagent Preparation (In Glovebox):

    • System A (6-Bromo): Add 6-bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(PPh3)4 (2 mol%) to a microwave vial.

    • System B (6-Chloro): Add 6-chloroquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), t-BuONa (2.0 mmol), Pd(OAc)2 (2 mol%), and XPhos (4 mol%) to a separate vial. (Note: t-BuONa is chosen for the chloro-system as a stronger base is required to facilitate transmetalation with bulky ligands).

    • Internal Standard: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to both vials.

  • Solvent Addition & Degassing:

    • Add 5.0 mL of degassed 1,4-Dioxane/H2O (4:1 v/v) to System A.

    • Add 5.0 mL of anhydrous 1,4-Dioxane to System B (t-BuONa is highly water-sensitive).

    • Seal vials and purge with Argon for 5 minutes (Freeze-pump-thaw is recommended to prevent Pd oxidation).

  • Reaction Execution:

    • Heat System A to 90 °C and System B to 110 °C in a parallel synthesizer block.

  • Kinetic Sampling & Analysis:

    • Withdraw 50 µL aliquots via syringe at 1h, 2h, and 4h marks.

    • Dilute with CDCl3, filter through a short Celite plug to remove Pd black, and acquire 1H-qNMR spectra.

    • Validation: Calculate exact conversion by integrating the product's distinct aromatic protons against the sharp, invariant singlet of the internal standard (δ 6.08 ppm).

G A Substrate Selection 6-Br vs 6-Cl Quinoline B Catalyst & Ligand Assignment A->B C Pd(PPh3)4 / Mild Base (For 6-Bromo) B->C D Pd2(dba)3 / XPhos / Strong Base (For 6-Chloro) B->D E Parallel Reaction Execution (80°C - 130°C) C->E D->E F qNMR Monitoring & Yield Quantification E->F

Comparative cross-coupling experimental workflow.

References

  • A Comparative Guide to Alternatives for Methyl 6-bromoquinoline-3-carboxylate in Synthesis Source: Benchchem URL
  • Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs Source: Benchchem URL
  • Identification of 2-(N-aryl-1,2,3-triazol-4-yl)
  • Source: Semantic Scholar / Int. J. Mol. Sci.

Sources

Orthogonal Purity Validation of (6-Bromoquinolin-8-yl)methanamine: A Comparative Guide to Elemental Analysis and qNMR

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical pitfall in early-stage drug development: the over-reliance on relative purity methods like HPLC-UV. When evaluating functionalized halogenated scaffolds such as (6-Bromoquinolin-8-yl)methanamine (Formula: C10H9BrN2, MW: 237.10 g/mol )[1], a multi-tiered, orthogonal approach is mandatory.

This compound features a reactive primary amine and a bromine atom primed for metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations)[1]. Because it serves as a foundational building block for complex molecular architectures, any stoichiometric drift, residual metal catalyst contamination, or trapped solvent will propagate errors downstream. To ensure absolute scientific integrity, we must move beyond the simple question of "what is in this sample?" and rigorously validate its absolute mass fraction and trace elemental profile[2].

This guide objectively compares traditional Elemental Analysis (EA), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing field-proven, self-validating protocols for the purity certification of (6-Bromoquinolin-8-yl)methanamine.

Comparative Analysis of Purity Determination Techniques

No single analytical technique provides a complete picture of molecular integrity. The table below synthesizes the performance, advantages, and limitations of the primary analytical methods used to validate (6-Bromoquinolin-8-yl)methanamine.

Analytical TechniqueTarget AnalyteLimit of Detection (LOD)AdvantagesLimitationsRole in (6-Bromoquinolin-8-yl)methanamine Validation
HPLC-UV/MS Organic impurities, related substances~0.05% (Area)High resolution of structural isomers; confirms molecular weight.Relative purity only (100% method); blind to inorganic salts and solvents; requires reference standards[3].Initial screening for organic byproducts (e.g., debrominated quinoline analogs).
CHN Combustion (EA) Bulk C, H, N stoichiometry~0.1% (Mass)Direct measure of bulk organic composition; highly reproducible.Cannot identify structural isomers; compensating errors (e.g., water replacing organic mass) can yield false passes.Validates the empirical formula (C10H9BrN2) and detects bulk inorganic salt contamination.
ICP-MS (USP <233>) Trace metals, halogens, catalystsParts-per-trillion (ppt) to ppbUltra-high sensitivity; simultaneous multi-element detection; complies with modern regulatory standards[2].Destructive technique; requires complex microwave digestion matrices[4].Quantifies toxic heavy metals (Pb, As, Cd, Hg) and residual cross-coupling catalysts (Pd, Ru)[2].
1H qNMR Absolute mass fraction of the API~0.1% (Mass)Absolute quantification without analyte-specific reference standards; detects water and residual solvents[3].Lower sensitivity for trace impurities compared to LC-MS; requires high-field NMR (>400 MHz).The gold standard for determining the exact active mass fraction of the batch[5].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every analytical protocol must be designed as a self-validating system. Below are the step-by-step methodologies tailored specifically for the physicochemical properties of (6-Bromoquinolin-8-yl)methanamine.

Protocol A: Bulk Stoichiometry via CHN Combustion Analysis

Causality: Traditional CHN analysis provides the bulk mass balance. However, the quinoline nitrogen and the primary amine nitrogen in (6-Bromoquinolin-8-yl)methanamine combust at different rates. We utilize a high-temperature oxidation system with an extended combustion time to ensure complete conversion of all nitrogen species to NOx.

  • System Suitability: Calibrate the elemental analyzer using a certified reference material (e.g., Sulfanilamide) that closely matches the C/N ratio of the target analyte.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of (6-Bromoquinolin-8-yl)methanamine into a combustible tin capsule using a microbalance (resolution: 1 µg).

  • Combustion: Drop the capsule into the combustion reactor at 950°C in an oxygen-enriched atmosphere. Rationale: The tin capsule creates a localized exothermic flash (~1800°C), ensuring the refractory bromoquinoline ring is completely mineralized.

  • Reduction & Detection: Pass the combustion gases over copper wire at 600°C to reduce NOx to N2, and absorb volatile bromine species using silver wool to prevent detector fouling. Quantify N2, CO2, and H2O via Thermal Conductivity Detection (TCD).

  • Validation: The measured mass percentages of C, H, and N must fall within ±0.4% of the theoretical calculated values for C10H9BrN2.

Protocol B: Trace Elemental Impurity Profiling via ICP-MS (USP <233>)

Causality: The transition from colorimetric "heavy metals" testing to instrumental analysis is mandated by USP <232> and <233>[2]. Because (6-Bromoquinolin-8-yl)methanamine is often synthesized or utilized in transition-metal-catalyzed reactions, quantifying residual Palladium (Pd) alongside Class 1 toxic elements (As, Cd, Hg, Pb) is critical[4].

  • Microwave Digestion: Transfer 0.1 g of the sample into a pre-cleaned PTFE microwave vessel. Add 5 mL of concentrated HNO3 and 1 mL of HCl. Rationale: The addition of HCl is crucial for stabilizing residual Palladium and preventing the formation of insoluble silver/lead halides, while closed-vessel digestion prevents the loss of volatile elements like Mercury.

  • Digestion Program: Ramp to 200°C over 15 minutes and hold for 20 minutes. Dilute the digestate to 50 mL with ultra-pure water.

  • Instrumental Analysis: Analyze via ICP-MS using Helium (He) collision cell mode. Rationale: He mode utilizes kinetic energy discrimination (KED) to eliminate polyatomic interferences (e.g., 40Ar35Cl interfering with 75As).

  • Self-Validation (Spike Recovery): Run a matrix-matched spike at 50%, 100%, and 150% of the Permissible Daily Exposure (PDE) target limits. Acceptable recovery must be between 70% and 150% to validate the digestion efficiency[4].

Protocol C: Absolute Mass Fraction via Quantitative 1H NMR (qNMR)

Causality: While HPLC provides relative purity, qNMR provides absolute purity by comparing the integral of a target proton against a highly pure internal standard[3]. This is vital because qNMR captures analytes that frequently escape UV detection, such as trapped water or inorganic sorbents[5].

  • Standard Selection: Select an internal calibrator (e.g., Maleic acid, TraceCERT®) that does not overlap with the analyte's signals.

  • Sample Preparation: Accurately co-weigh ~10 mg of (6-Bromoquinolin-8-yl)methanamine and ~5 mg of the internal standard into a vial. Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: Acquire the 1D 1H NMR spectrum at 298 K. Crucial Step: Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton (typically >30 seconds).Rationale: Failing to allow complete longitudinal relaxation will artificially skew the integration, leading to an inaccurate purity calculation.

  • Data Processing: Apply a 0.3 Hz line broadening function, phase manually, and apply a strict baseline correction.

  • Quantification: Integrate the distinct singlet of the methanamine protons (-CH2-NH2) at ~4.0 ppm against the internal standard's olefinic protons. Calculate the absolute mass fraction using the 100% method equation[3].

Orthogonal Purity Validation Workflow

To visualize how these techniques interact to form a comprehensive purity profile, refer to the workflow diagram below.

PurityValidation cluster_0 Orthogonal Analytical Workflows Start Batch: (6-Bromoquinolin-8-yl)methanamine C10H9BrN2 HPLC HPLC-UV/MS Relative Organic Purity Start->HPLC CHN CHN Combustion Bulk Stoichiometry Start->CHN ICPMS ICP-MS (USP <233>) Trace Metals (Pd, Pb, As) Start->ICPMS qNMR 1H qNMR Absolute Mass Fraction Start->qNMR Decision Data Synthesis & Mass Balance HPLC->Decision CHN->Decision ICPMS->Decision qNMR->Decision Release Certificate of Analysis (CoA) Validated Purity Decision->Release

Caption: Workflow for the orthogonal purity validation of (6-Bromoquinolin-8-yl)methanamine.

Conclusion

For complex, halogenated building blocks like (6-Bromoquinolin-8-yl)methanamine, a single analytical method is insufficient. By combining the relative organic profiling of HPLC with the bulk stoichiometry of CHN combustion, the trace-level regulatory compliance of ICP-MS[2], and the absolute quantification of qNMR[3], researchers can establish a self-validating, highly trustworthy purity profile. This rigorous approach minimizes downstream operational risk and ensures the integrity of subsequent drug discovery campaigns.

References

  • Lab Manager. "Elemental Analysis for Compliance, Purity, and Performance". Lab Manager Magazine. Available at:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Eurolab. "USP 233 Elemental Impurities Procedures by ICP OES". Testing Laboratory. Available at:[Link]

Sources

A Comparative Guide to Benchmarking (6-Bromoquinolin-8-yl)methanamine: A Novel Quinoline-Based Chelator Candidate Against Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the evaluation of (6-Bromoquinolin-8-yl)methanamine, a novel compound with therapeutic potential as a metal chelator. For researchers, scientists, and drug development professionals, this document outlines the scientific rationale and detailed experimental protocols required to rigorously benchmark its performance against established commercial chelating agents.

Introduction: The Double-Edged Sword of Biometals and the Promise of Novel Chelators

Transition metals such as iron, copper, and zinc are indispensable for a myriad of physiological processes. However, the dysregulation of their homeostasis can lead to severe pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as conditions of metal overload such as hemochromatosis.[1][2] Chelation therapy, a process that uses chemical agents to bind and facilitate the excretion of excess metal ions, is a cornerstone of treatment for metal toxicity.[3][4]

Current commercial chelators like Deferoxamine (DFO), Deferiprone, and Deferasirox are vital therapeutic tools but are not without their limitations, which include significant side effects and challenges with routes of administration.[2][5][6] This has spurred the search for new, more effective, and safer chelating agents. The 8-hydroxyquinoline scaffold has long been recognized as a privileged structure in medicinal chemistry, possessing potent metal-coordinating capabilities that have been leveraged in various therapeutic areas.[1][7][8]

This guide focuses on (6-Bromoquinolin-8-yl)methanamine , a novel derivative of the quinoline family. Its structure is analogous to known bidentate chelators like 8-aminoquinoline, featuring a crucial nitrogen-containing substituent at the 8-position.[9][10] This configuration is theoretically ideal for forming a stable five-membered ring with a metal ion, a hallmark of effective chelation. This document provides the definitive roadmap for empirically validating this hypothesis through a series of head-to-head benchmarking experiments against industry-standard chelators.

Part 1: Foundational Principles and Structural Analysis

A chelator's efficacy is fundamentally governed by its molecular structure and its resulting affinity for target metal ions. The "chelate effect" is a core principle where polydentate ligands—molecules that bind to a metal ion through multiple donor atoms—form significantly more stable complexes than monodentate ligands.[3][11] This enhanced stability, driven by favorable entropy changes, is a critical predictor of a chelator's ability to sequester a target metal in a competitive biological environment.

(6-Bromoquinolin-8-yl)methanamine is predicted to act as a bidentate chelator, coordinating a metal ion through both the quinoline ring nitrogen and the nitrogen of the 8-methanamine side chain. This proposed mechanism is the basis for its potential efficacy.

G cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo Preclinical Evaluation stability Stability Constant (Job's Method) ferrozine Iron Chelation IC₅₀ (Ferrozine Assay) antioxidant Antioxidant Activity (DPPH Assay) cytotoxicity Cytotoxicity CC₅₀ (MTT Assay) antioxidant->cytotoxicity mobilization Cellular Metal Release animal_models In Vivo Efficacy (Animal Models) mobilization->animal_models pk_pd Pharmacokinetics & Pharmacodynamics

Caption: High-level workflow for novel chelator evaluation.

Experiment 1: Determination of Metal-Chelator Stability Constant (log K)
  • Scientific Rationale: The stability constant (log K) is the definitive measure of a chelator's affinity for a specific metal ion. [11]A high log K value signifies the formation of a strong, stable complex, which is essential for the chelator to effectively compete with endogenous molecules for the target metal in vivo. [12]We will use Job's method of continuous variation, a robust spectrophotometric technique, to determine the stoichiometry and stability of the metal-chelator complex. [11][13]

  • Detailed Protocol: Job's Method

    • Preparation of Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of (6-Bromoquinolin-8-yl)methanamine and a metal salt (e.g., CuSO₄ or FeCl₃) in a suitable buffer (e.g., HEPES, pH 7.4).

    • Continuous Variation Series: In a series of tubes or a 96-well plate, mix the metal and ligand solutions in varying molar fractions while keeping the total molar concentration constant. For a total volume of 1 mL, the volumes will range from 1.0 mL Metal + 0.0 mL Ligand to 0.0 mL Metal + 1.0 mL Ligand in 0.1 mL increments.

    • Equilibration: Allow the mixtures to equilibrate for a set time (e.g., 30 minutes) at a constant temperature (e.g., 25°C). [13] 4. Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the formed metal-ligand complex. This λ_max must be predetermined by scanning the spectrum of a solution containing the complex.

    • Data Analysis: Plot the measured absorbance versus the mole fraction of the ligand. The peak of the plot indicates the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.5 indicates a 1:1 complex).

    • Calculation of Stability Constant (K): The stability constant can be calculated from the absorbance data using the equation: K = [ML] / ([M][L]), where [ML], [M], and [L] are the equilibrium concentrations of the complex, free metal ion, and free ligand, respectively. [11]

Experiment 2: In Vitro Iron Chelation Capacity (Ferrozine Assay)
  • Scientific Rationale: This assay directly quantifies the ability of a compound to sequester ferrous iron (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺. An effective chelator will compete with ferrozine for the iron, preventing the color formation. [14]This is particularly relevant for preventing the Fenton reaction, a major source of damaging hydroxyl radicals in pathologies of iron overload. [15]The result is expressed as an IC₅₀ value—the concentration of the chelator required to sequester 50% of the available iron.

  • Detailed Protocol: Ferrozine-Based Fe²⁺ Chelation Assay

    • Reagent Preparation:

      • Test Compound & Standards: Prepare stock solutions of (6-Bromoquinolin-8-yl)methanamine and a positive control like EDTA in a suitable solvent (e.g., DMSO or methanol). [14]Create serial dilutions in assay buffer (e.g., HEPES, pH 7.4).

      • Iron Solution: Prepare a 2 mM solution of ferrous sulfate (FeSO₄). [14] * Indicator Solution: Prepare a 5 mM solution of ferrozine. [14] 2. Assay Procedure (96-well plate):

      • To each well, add 50 µL of the test compound or standard at various concentrations.

      • Add 50 µL of the 2 mM FeSO₄ solution to each well. Incubate at room temperature for 10 minutes to allow chelation to occur. [14] * Initiate the colorimetric reaction by adding 100 µL of the 5 mM ferrozine solution to each well.

      • Incubate for another 10 minutes at room temperature.

    • Measurement and Calculation:

      • Measure the absorbance at 562 nm using a microplate reader. [16][17] * Calculate the percentage of iron chelation using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance without a chelator and A_sample is the absorbance with the test compound. [14] * Plot the percentage of chelation against the compound concentration to determine the IC₅₀ value.

Experiment 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Scientific Rationale: A viable drug candidate must be effective at concentrations that are non-toxic to healthy cells. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [14]This experiment is crucial for determining the compound's therapeutic window by calculating its 50% cytotoxic concentration (CC₅₀). A higher CC₅₀ value indicates lower toxicity.

  • Detailed Protocol: MTT Cell Viability Assay

    • Cell Culture: Seed a relevant human cell line (e.g., HepG2 liver cells or SH-SY5Y neuronal cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of (6-Bromoquinolin-8-yl)methanamine and control compounds for a specified period (e.g., 24 or 48 hours). [18][19] 3. MTT Incubation: Remove the treatment media and add 100 µL of fresh media containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product. [14] 4. Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measurement and Calculation:

      • Measure the absorbance at approximately 570 nm.

      • Calculate cell viability as a percentage of the untreated control cells: % Viability = (A_sample / A_control) x 100 [14] * Plot the percentage of viability against the compound concentration to determine the CC₅₀ value.

Part 3: Data Interpretation and Comparative Benchmarking

The data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis. The goal is to identify if (6-Bromoquinolin-8-yl)methanamine possesses a favorable balance of high chelation potency and low cellular toxicity.

Table 1: Comparative Stability Constants (log K) for Fe³⁺ and Cu²⁺

Hypothetical Data

Compoundlog K (Fe³⁺)log K (Cu²⁺)
(6-Bromoquinolin-8-yl)methanamineTo be determinedTo be determined
EDTA25.1 [11]18.8 [11]
DTPA28.6 [11]21.4 [11]
Deferoxamine30.614.1
Table 2: In Vitro Iron Chelation and Cytotoxicity Profile

Hypothetical Data

CompoundFe²⁺ Chelation IC₅₀ (µM)Cytotoxicity CC₅₀ (µM) on HepG2 CellsSelectivity Index (CC₅₀ / IC₅₀)
(6-Bromoquinolin-8-yl)methanamineTo be determinedTo be determinedTo be determined
EDTA25.5> 1000 [18]> 39
Deferoxamine (DFO)10.2> 500 [19]> 49
Deferiprone35.1> 1000> 28

A higher Selectivity Index is desirable, indicating that the compound is effective at concentrations far below those at which it becomes toxic.

Conclusion and Future Directions

This guide provides a rigorous, evidence-based framework for the comprehensive evaluation of (6-Bromoquinolin-8-yl)methanamine as a novel metal chelator. Based on its structural analogy to known quinoline-based chelators, there is a strong scientific premise for its potential efficacy.

The successful completion of the described in vitro and cell-based assays will provide the critical data needed to establish its potency, selectivity, and safety profile relative to current gold-standard treatments. If (6-Bromoquinolin-8-yl)methanamine demonstrates a high affinity for target metals, a potent ability to sequester iron in vitro, and a favorable selectivity index, the logical next step would be to advance the candidate into preclinical animal models to assess its in vivo efficacy for metal decorporation and its overall pharmacokinetic properties. [20]This structured approach ensures that only the most promising candidates proceed, optimizing the path from novel compound to potential therapeutic.

References

  • A Comparative Review of Metal-Chelator Complex Stability for Researchers and Drug Development Professionals. Benchchem.
  • Stability Constant of Metal Ligand and Complex. IJRT.
  • CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. TSI Journals.
  • Antioxidant and free radical scavenging activity of iron chelators. PMC - NIH. ([Link])

  • The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox. ResearchGate. ([Link])

  • General Concepts of the Chemistry of Chel
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. ([Link])

  • Popular Metal Chelators List, Drug Prices and Medication Information. GoodRx. ([Link])

  • Antioxidant and Free Radical Scavenging Activity of Iron Chelators. PubMed. ([Link])

  • Hydroxyquinolines as Iron Chelators. ResearchGate. ([Link])

  • Metal Pro-Chelators as Therapeutic Agents. Chemistry. ([Link])

  • High-throughput assay comparison and standardization for metal chelating capacity screening: A proposal and application.
  • Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures†. RSC Publishing.
  • Application Notes and Protocols: Evaluation of 2-Quinolinamine, 8-ethyl- as a Potential Iron Chel
  • Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures. ResearchGate. ([Link])

  • A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. Semantic Scholar. ([Link])

  • Cytotoxicity of Chelating Agents Used In Endodontics and Their Influence on MMPs of Cell Membranes. PubMed. ([Link])

  • Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures†. Analyst (RSC Publishing). ([Link])

  • Screening for Antioxidant Activity: Metal Chelating Assay. Springer Nature Experiments. ([Link])

  • Approaches for Experimental Evaluation of Chelating Agents. Radiation Protection Dosimetry | Oxford Academic. ([Link])

  • Screening for Antioxidant Activity: Metal Chelating Assay | Request PDF. ResearchGate. ([Link])

  • DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. PMC. ([Link])

  • Modern quinoline-based copper chelators (73−80). ResearchGate. ([Link])

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Semantic Scholar. ([Link])

  • LEWATIT® MonoPlus TP 207. Lanxess. ([Link])

  • Phytochelators Intended for Clinical Use in Iron Overload, Other Diseases of Iron Imbalance and Free Radical Pathology. PMC. ([Link])

  • Examination of diverse iron-chelating agents for the protection of differentiated PC12 cells against oxidative injury induced by 6-hydroxydopamine and dopamine. PMC. ([Link])

  • Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light. PubMed. ([Link])

  • List of Chelating agents (chelants). Drugs.com. ([Link])

  • Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. PMC. ([Link])

  • Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers. MDPI. ([Link])

  • Advances on Chelation and Chelator Metal Complexes in Medicine. MDPI. ([Link])

  • Evaluation of Chelating Agents as Heavy Metals Extractants in Agricultural Soils under Threat of Contamination. Polish Journal of Environmental Studies.
  • A Comparative Analysis of Chelating Properties: 6,8-Dibromoquinolin-3-amine versus 8-Hydroxyquinolines. Benchchem.
  • chelation evidence based review. Auth Chiropractic. ([Link])

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. ([Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. ([Link])

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine. ([Link])

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. LinkedIn. ([Link])

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. SciSpace. ([Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (6-Bromoquinolin-8-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (6-Bromoquinolin-8-yl)methanamine, a halogenated quinoline derivative. The procedures outlined here are grounded in established safety protocols for handling similar chemical structures and are designed to ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Characterization

(6-Bromoquinolin-8-yl)methanamine is a halogenated aromatic amine. Based on the toxicological data of similar compounds, it should be treated as a hazardous substance.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Aromatic amines and halogenated compounds can have significant toxicological effects.

  • Irritation: Expected to cause skin and serious eye irritation.[1][3][5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6] It should not be released into the environment.[7]

  • Reactivity: While stable under normal conditions, it is incompatible with strong oxidizing agents.[1][8]

Due to these properties, (6-Bromoquinolin-8-yl)methanamine waste must be classified as hazardous waste . In the United States, this would likely fall under the Resource Conservation and Recovery Act (RCRA) regulations.[9]

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard Category6-Bromoquinoline[3]8-Bromoquinoline[1]General Halogenated Organics[10][11]
Acute Toxicity May be harmful if swallowed.No specific data, but handled as hazardous.Varies, but many are toxic.
Skin Corrosion/Irritation Causes skin irritation (Category 2).Causes skin irritation.Frequently irritants.
Eye Damage/Irritation Causes serious eye irritation (Category 2).Causes serious eye irritation.Frequently irritants.
Environmental Hazards No specific data, but disposal via approved plant required.See Section 12 for additional Ecological Information.Often persistent and toxic to aquatic life.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A stringent personal protective equipment (PPE) protocol is mandatory when handling and preparing (6-Bromoquinolin-8-yl)methanamine for disposal.[12]

  • Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required.[12][13] Inspect gloves for any signs of degradation before use.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[12] A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing.[12][13]

  • Body Protection: A chemically resistant, long-sleeved laboratory coat must be worn and fully buttoned.[12][13]

  • Respiratory Protection: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[12]

Diagram 1: PPE Workflow for Handling Hazardous Chemicals

PPE_Workflow Start Preparation Don_Lab_Coat Don Laboratory Coat Start->Don_Lab_Coat Don_Goggles Don Chemical Splash Goggles Don_Lab_Coat->Don_Goggles Don_Face_Shield Don Face Shield (if splash risk) Don_Goggles->Don_Face_Shield Don_Gloves Don Double Gloves Don_Face_Shield->Don_Gloves Handling Handle Chemical in Fume Hood Don_Gloves->Handling End Complete Handling->End

Caption: Workflow for donning appropriate PPE before handling (6-Bromoquinolin-8-yl)methanamine.

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of (6-Bromoquinolin-8-yl)methanamine is that it must not enter the regular trash or sewer system.[14][15] All waste must be collected, properly labeled, and disposed of through a licensed environmental services provider.

Proper segregation of chemical waste is critical to prevent dangerous reactions.[16]

  • Solid Waste:

    • Place all solid waste contaminated with (6-Bromoquinolin-8-yl)methanamine (e.g., contaminated gloves, weigh boats, absorbent pads, pipette tips) into a designated, clearly labeled, and sealed hazardous waste container for halogenated organic solids .[10][12][13]

  • Liquid Waste:

    • Collect all liquid waste containing (6-Bromoquinolin-8-yl)methanamine in a separate, labeled hazardous waste container for halogenated organic liquids .[10][15][17]

    • Do not mix this waste with non-halogenated solvents or other incompatible waste streams.

  • Empty Containers:

    • An empty container that has held (6-Bromoquinolin-8-yl)methanamine should be considered hazardous waste. If regulations permit, triple rinse the container with a suitable solvent (e.g., methanol or acetone).[14] The rinsate must be collected and disposed of as halogenated liquid hazardous waste.[14] After triple rinsing, the container may be disposed of as regular trash after defacing the label.[14]

Proper management of waste containers is essential for safety and compliance.[16][18]

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical.[16]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(6-Bromoquinolin-8-yl)methanamine," and the approximate concentration and volume.[18]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[14][15]

  • Storage: Store waste containers in a designated satellite accumulation area that is a well-ventilated, secondary containment.[16][18] Do not store incompatible chemicals together.[19][20]

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert laboratory personnel and the safety officer.

  • Containment (for small spills within a fume hood):

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[2][13]

    • Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontamination: Decontaminate the spill area and any equipment that came into contact with the chemical.[12] A suitable solvent for decontamination would be methanol or acetone, followed by a soap and water wash. Collect all decontamination materials as hazardous waste.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.[16]

Diagram 2: Decision Tree for (6-Bromoquinolin-8-yl)methanamine Waste Disposal

Disposal_Decision_Tree Start Waste Generated Containing (6-Bromoquinolin-8-yl)methanamine Is_Solid Is the waste solid? Start->Is_Solid Solid_Waste_Container Place in labeled 'Halogenated Organic Solid Waste' container. Is_Solid->Solid_Waste_Container Yes Is_Liquid Is the waste liquid? Is_Solid->Is_Liquid No Store Store waste in designated Satellite Accumulation Area. Solid_Waste_Container->Store Liquid_Waste_Container Place in labeled 'Halogenated Organic Liquid Waste' container. Is_Liquid->Liquid_Waste_Container Yes Is_Empty_Container Is it an empty container? Is_Liquid->Is_Empty_Container No Liquid_Waste_Container->Store Triple_Rinse Triple rinse with suitable solvent. Collect rinsate as liquid waste. Is_Empty_Container->Triple_Rinse Yes Dispose_Container Deface label and dispose of container as non-hazardous waste. Triple_Rinse->Dispose_Container Arrange_Pickup Arrange for pickup by licensed disposal vendor. Store->Arrange_Pickup

Caption: A decision-making workflow for the proper segregation and disposal of waste containing (6-Bromoquinolin-8-yl)methanamine.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper hazard assessment, use of appropriate PPE, and correct waste segregation and disposal are paramount to the safe practice of science.

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 8-Bromoquinoline.
  • AK Scientific, Inc. Safety Data Sheet: 7-Bromoquinoline.
  • University of California, Riverside. Examples of Incompatible Chemicals.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • Central Pollution Control Board, Ministry of Environment, Forest and Climate Change, Government of India. SCHEDULE I: List of Process Generating Hazardous Wastes.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 6-Bromoquinoline.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Ministry of Environment and Forests, Government of India. Schedule - 2: List of Wastes Constituents with Concentration Limits.
  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from Physikalisch-Technische Bundesanstalt.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Barcelona. Classification of special laboratory waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Cameo Chemicals. Chemical Compatibility Chart.
  • Tulane University Office of Environmental Health and Safety. (2023, June 27). FACT SHEET: Hazardous Waste Disposal.
  • Fisher Scientific. (2010, September 6). Safety Data Sheet: 8-Hydroxyquinoline.
  • BenchChem. (2025). Safe Handling and Disposal of 4AH-Pyrido[1,2-A]quinoline: A Procedural Guide.
  • Braun Research Group, University of Illinois. Standard Operating Procedure: Halogenated Organic Liquids.
  • Government of Ontario. (2016, April 20). Ontario waste classes.
  • Alfa Aesar. (2025, October 24). Safety Data Sheet: 7-Bromoquinoline.
  • Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Bromoisoquinoline.
  • Synquest Labs. Safety Data Sheet: 2-Bromoquinoline.
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • BenchChem. (2025). Personal protective equipment for handling 6,8-Dibromoquinolin-3-amine.
  • United States Environmental Protection Agency. (2020, July 16). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • MedchemExpress.com. (2026, January 20). Safety Data Sheet: 6-Bromo-2-chloroquinolin-4-amine.
  • Tokyo Chemical Industry. (2025, November 17). Safety Data Sheet: 8-Methylquinoline.
  • St. Olaf College. List of Incompatible Chemicals – Laboratory Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.